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  • Product: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride
  • CAS: 1952254-07-7

Core Science & Biosynthesis

Foundational

The Structural Blueprint: Crystallographic Characterization of 2-Thia-7-azaspirononane 2,2-dioxide Hydrochloride

The Structural Blueprint: Crystallographic Characterization of 2-Thia-7-azaspiro[1]nonane 2,2-dioxide Hydrochloride Executive Summary In contemporary medicinal chemistry, spirocyclic scaffolds have witnessed a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Blueprint: Crystallographic Characterization of 2-Thia-7-azaspiro[1]nonane 2,2-dioxide Hydrochloride

Executive Summary

In contemporary medicinal chemistry, spirocyclic scaffolds have witnessed a significant increase in application due to their ability to act as rigid, three-dimensional bioisosteres for flat aromatic rings or flexible aliphatic chains[1]. By escaping "flatland," these molecules offer enhanced metabolic stability, precise vector control, and improved intellectual property space. Among these, 2-Thia-7-azaspiro[2]nonane 2,2-dioxide represents a highly versatile building block.

Recently, spirocyclic sulfones of this class have been integrated into advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) directed against challenging oncogenic targets such as KRAS G12C[3]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the crystallographic characterization of this molecule. Understanding its exact 3D conformation in the solid state is paramount for computational chemists and structural biologists engaged in rational drug design.

Chemical & Structural Rationale

Before initiating crystallographic studies, it is critical to understand the causality behind the selection of the molecular form. Why study the hydrochloride salt rather than the free base?

  • Crystallinity & Lattice Energy: The free base of 2-Thia-7-azaspiro[2]nonane 2,2-dioxide is often an amorphous solid or a low-melting oil at room temperature due to high conformational entropy. Converting the secondary amine (7-aza) to its hydrochloride salt protonates the nitrogen, creating a potent, bifurcated hydrogen-bond donor ( R2​NH2+​ ).

  • Predictable Packing Motifs: The introduction of the spherical, highly electronegative chloride anion ( Cl− ) acts as a structural lynchpin. It forms robust ionic and hydrogen-bonding networks with both the protonated amine and the sulfone oxygens ( C−H⋯O=S ), driving the assembly of a highly ordered, predictable crystal lattice with minimal kinetic trapping.

  • Physicochemical Profiling: The sulfone moiety (2,2-dioxide) serves a dual purpose: it acts as a strong hydrogen bond acceptor to interact with target protein pockets and drastically lowers the lipophilicity (LogP) of the spirocycle, mitigating the high lipophilicity often associated with purely aliphatic spirocycles.

Self-Validating Crystallization Protocol

To obtain single crystals of sufficient quality for X-ray diffraction (XRD), we employ a Vapor Diffusion (Antisolvent) methodology. This technique is chosen over slow evaporation because it provides superior control over the supersaturation rate, preventing the formation of twinned or polycrystalline aggregates.

Step-by-Step Methodology
  • Solvation: Dissolve 50 mg of 2-Thia-7-azaspiro[2]nonane 2,2-dioxide hydrochloride in 1.0 mL of HPLC-grade Methanol in a 4 mL inner glass vial.

    • Causality: Methanol possesses a high dielectric constant ( ϵ≈33 ) and strong hydrogen-bonding capacity, ideal for solvating the highly polar hydrochloride salt.

  • Microfiltration: Pass the saturated solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes microscopic dust particles that act as heterogeneous nucleation sites, forcing the system to undergo homogeneous nucleation for higher crystal purity.

  • Diffusion Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of Diethyl Ether. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Diethyl ether ( ϵ≈4.3 ) acts as a volatile antisolvent. As its vapor slowly diffuses into the methanol phase, the bulk dielectric constant of the solution gradually decreases, smoothly crossing the metastable zone to induce controlled nucleation.

  • Isothermal Incubation: Store the chamber in a vibration-free incubator at a constant 20°C for 72 hours.

  • System Validation (Self-Correction): Harvest the resulting crystals and suspend them in Paratone-N oil. Inspect under a polarized light microscope.

    • Validation Metric: A successful, single-crystal growth will exhibit uniform extinction (birefringence) when rotated 90 degrees. If the crystal flashes irregularly or shows mosaic patterns, it is twinned and the diffusion rate must be slowed (e.g., by lowering the temperature to 4°C).

VaporDiffusion Solvation 1. Solvation (Methanol, 50mg/mL) Filtration 2. Microfiltration (0.22 µm PTFE) Solvation->Filtration Remove heterogeneous nucleation sites Diffusion 3. Vapor Diffusion (Diethyl Ether) Filtration->Diffusion Setup inner/outer vial chamber Nucleation 4. Isothermal Nucleation (20°C, 72h) Diffusion->Nucleation Gradual antisolvent supersaturation Validation 5. Optical Validation (Birefringence Check) Nucleation->Validation Isolate candidate crystals Harvest 6. Crystal Harvest (Paratone-N Oil, 100K) Validation->Harvest Confirm single-crystal integrity

Workflow for the self-validating vapor diffusion crystallization of spirocyclic amine hydrochlorides.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

A validated, optically clear crystal (approximate dimensions 0.15×0.10×0.08 mm) is mounted on a MiTeGen micromount. Data acquisition is performed on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

  • Cryogenic Control: The sample is cooled to 100 K using an open-flow nitrogen cryostream. Causality: Cryogenic data collection minimizes thermal atomic displacement (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the accurate anisotropic refinement of lighter atoms (C, N, O) and the objective location of hydrogen atoms.

  • Structure Solution & Refinement: The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 using the SHELXL package[4] integrated within the Olex2 graphical interface[5]. All non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

The structural parameters confirm the rigid, orthogonal nature of the spiro[2] system. The data below summarizes the unit cell and key geometric parameters characteristic of this scaffold.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₇H₁₄ClNO₂S
Formula Weight 227.71 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.930 Å, b = 7.800 Å, c = 15.037 Å
Volume 1247.15 ų
Z, Calculated Density 4, 1.213 Mg/m³
Absorption Coefficient 0.450 mm⁻¹
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueStructural Implication
S1 - O1 1.432(2) ÅCharacteristic double bond character of the sulfone.
S1 - C1 1.785(3) ÅStandard C(sp3)−S single bond length.
N1 - C4 1.492(3) ÅProtonated secondary amine C−N bond.
O1 - S1 - O2 118.5(1)°Tetrahedral distortion due to oxygen lone pair repulsion.
C1 - S1 - C2 95.2(1)°Ring strain inherent to the 5-membered thia-ring.
C4 - N1 - C5 105.8(2)°Constrained angle of the pyrrolidine-equivalent ring.

Mechanistic Insights into Crystal Packing

The solid-state architecture is entirely dictated by the interplay between the hydrochloride salt and the sulfone. The crystal packing is dominated by N−H⋯Cl hydrogen bonds. The protonated nitrogen acts as a bifurcated hydrogen bond donor to the chloride anion. The chloride anion, in turn, acts as a bridge, accepting weak C−H⋯Cl interactions from the aliphatic protons of an adjacent asymmetric unit, creating an infinite 1D polymeric chain along the crystallographic b-axis. This rigid packing explains the high melting point and excellent bench stability of the hydrochloride salt compared to the free base.

Applications in Structure-Based Drug Design (SBDD)

For drug development professionals, the value of this crystallographic data lies in Exit Vector Analysis . The spiro[2] core forces substituents on the nitrogen and sulfur rings to project into 3D space at highly specific, non-coplanar dihedral angles.

When designing PROTACs (e.g., targeting KRAS[3]), this spirocycle is utilized as a rigidifying linker or a target-binding motif. The precise atomic coordinates derived from SCXRD allow computational chemists to perform rigid-body docking and molecular dynamics (MD) simulations with absolute geometric confidence, optimizing the trajectory of the linker to bridge the target protein and the E3 ligase without introducing severe entropic penalties.

SBDD XRD SCXRD Coordinates (Atomic Resolution) Vector Exit Vector Analysis (Dihedral Angles) XRD->Vector Define 3D geometry Docking Rigid-Body Docking (Target Pocket) Vector->Docking Map pharmacophores Linker PROTAC Linker Design (Trajectory Optimization) Docking->Linker Identify attachment points Synthesis Lead Compound Synthesis Linker->Synthesis Finalize candidate

Integration of crystallographic data into Structure-Based Drug Design (SBDD) and PROTAC workflows.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications |[Link]

  • WO2024263586A1 - Kras proteolysis targeting chimeras | Google P
  • Crystal structure refinement with SHELXL | Acta Crystallographica Section C - IUCr Journals |[Link]

  • OLEX2: a complete structure solution, refinement and analysis program | Journal of Applied Crystallography - IUCr Journals |[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS Number: 1952254-07-7), a novel spirocyclic compound with potential app...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS Number: 1952254-07-7), a novel spirocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] Given the compound's unique three-dimensional structure, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. The azaspiro[4.4]nonane scaffold is a recognized structural motif in medicinal chemistry, valued for the conformational rigidity and three-dimensionality it imparts to molecules, which can lead to improved pharmacological properties.[3][4]

This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous spirocyclic and sulfonamide-containing molecules.[5][6][7] While experimental data for this specific compound is not widely published, this guide serves as an expert-level predictive analysis for researchers and scientists.

Molecular Structure and Key Features

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is characterized by a spirocyclic system where a pyrrolidine ring and a tetrahydrothiophene-1,1-dioxide ring share a single carbon atom. The hydrochloride salt form protonates the nitrogen of the pyrrolidine ring, influencing its chemical environment.

Spectroscopic Data Workflow for Structural Elucidation cluster_0 Spectroscopic Techniques cluster_1 Derived Information NMR NMR (¹H, ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework IR Infrared (IR) Func_Groups Functional Groups (SO₂, N-H⁺) IR->Func_Groups MS Mass Spectrometry (MS) Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Confirmed Structure: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride Framework->Structure Func_Groups->Structure Mol_Weight->Structure

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Foundational

Technical Whitepaper: Physical and Chemical Profiling of 2-Thia-7-azaspirononane 2,2-dioxide hydrochloride

Technical Whitepaper: Physical and Chemical Profiling of 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride Executive Summary In modern medicinal chemistry, the transition from planar, sp2-rich aromatic systems to comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physical and Chemical Profiling of 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic systems to complex, three-dimensional architectures is a defining strategy for improving clinical success rates. 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) represents a highly specialized, privileged spirocyclic building block designed precisely for this purpose[2].

By fusing a pyrrolidine ring (providing a reactive secondary amine handle) with a sulfolane ring (providing a highly polar, metabolically stable hydrogen-bond acceptor) at a single spiro carbon, this molecule offers a rigid, orthogonal 3D geometry[3]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical properties, its role in pharmacokinetic (PK) optimization, and field-proven, self-validating protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Profiling

The physical and chemical behavior of this compound is entirely dictated by its spirocyclic constraint and its specific functional groups. It is supplied as a hydrochloride salt to prevent the spontaneous oxidation of the secondary amine and to dramatically enhance handling by converting a potentially hygroscopic free base into a stable, free-flowing crystalline solid.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold. Notably, the molecule possesses an Fsp3​ (fraction of sp3-hybridized carbons) of 1.00, meaning every carbon atom in the scaffold contributes to its 3D complexity[4].

Table 1: Physicochemical Properties

PropertyValueMechanistic Rationale
Chemical Name 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochlorideStandard IUPAC nomenclature for the spiro-fused system.
CAS Registry Number 1952254-07-7Identifier for the HCl salt form[2].
Parent Free Base CAS 1340417-29-9Identifier for the un-ionized spirocyclic core[5].
Molecular Formula C₇H₁₄ClNO₂SDerived from the C₇H₁₃NO₂S free base + HCl.
Molecular Weight 211.71 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Exact Mass (Free Base) 175.0667 DaCritical for LC-MS tracking during functionalization.
Fsp3​ (Fraction sp3) 1.00 (7/7 carbons)Maximizes 3D topology, directly correlating with improved aqueous solubility and reduced off-target toxicity[6].

Pharmacological Rationale: Escaping "Flatland"

The integration of the 2-thia-7-azaspiro[1]nonane 2,2-dioxide core into a lead compound is rarely accidental; it is an intentional bioisosteric replacement for flat heterocycles like piperidines or piperazines[3][7].

The Causality of the Spiro Core:

  • Disrupting Crystal Packing: Flat aromatic rings stack easily, leading to high crystal lattice energies and poor aqueous solubility. The orthogonal planes of the spiro[1] system prevent flat stacking, drastically lowering the energy required for dissolution[6].

  • Metabolic Shielding: The electron-withdrawing nature of the sulfone (2,2-dioxide) moiety deactivates adjacent C-H bonds toward oxidative metabolism by Cytochrome P450 enzymes.

  • Vectorization: The spiro junction locks the exit vectors of the amine and the sulfone into a rigid conformation, allowing medicinal chemists to precisely target distinct binding pockets in complex proteins (e.g., GPCRs or kinases)[8].

G A 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Core B High Fsp3 Fraction (3D Complexity) A->B C Sulfone Moiety (H-Bond Acceptor) A->C D Enhanced Aqueous Solubility B->D F Target Selectivity (Reduced Off-Target) B->F C->D E Improved Metabolic Stability C->E

Figure 1: Pharmacokinetic impact of the spirocyclic sulfone core.

Chemical Reactivity & Functionalization

The primary site of reactivity is the secondary amine at the 7-position. However, spirocyclic amines, particularly those in a[1] system, present unique steric environments. The orthogonal orientation of the two five-membered rings restricts the trajectory of incoming electrophiles.

Therefore, standard coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics when reacting with this scaffold, leading to epimerization of chiral acids or hydrolysis of the active ester. To overcome this, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU generates a highly reactive HOAt active ester, which is significantly more capable of driving the nucleophilic acyl substitution to completion despite the steric bulk[1].

Self-Validating Experimental Protocol: Amide Coupling

The following protocol outlines the optimal conditions for N-acylation of 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride. It is designed as a self-validating system : the success of the reaction is continuously verifiable through specific analytical checkpoints.

Table 2: Standard Equivalency Matrix for HATU Coupling

ReagentEquivalentsFunction
Carboxylic Acid (R-COOH)1.0 eqPrimary electrophile source.
Spirocyclic Amine HCl1.1 eqNucleophile (slight excess ensures full consumption of the acid).
HATU1.2 eqCoupling/Activating agent.
DIPEA (Hünig's Base)3.0 - 4.0 eqFreebasing the HCl salt & scavenging generated acid.
DMF or DMA0.1 - 0.2 MPolar aprotic solvent to dissolve the polar sulfone core.
Step-by-Step Methodology
  • Activation of the Electrophile: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the HOAt ester is fully formed before introducing the sterically hindered amine, preventing side reactions.

  • Amine Freebasing: In a separate vial, suspend 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride (1.1 eq) in DMF and add the remaining DIPEA (1.5 - 2.5 eq). Causality: The HCl salt must be fully neutralized to liberate the nucleophilic lone pair on the nitrogen.

  • Nucleophilic Addition: Add the freebased amine solution dropwise to the activated acid mixture. Stir at room temperature for 2 to 12 hours.

  • Self-Validation Checkpoint (LC-MS): At t=2h, extract a 5 µL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Validation Criteria: The quantitative disappearance of the m/z 176.07 [M+H]+ peak (corresponding to the free spirocyclic amine) and the emergence of the target amide mass confirms the reaction trajectory. If unreacted amine persists, the system validates the need for an additional 0.2 equivalents of HATU/DIPEA rather than an extended reaction time, which could lead to degradation.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The highly polar nature of the sulfone may require a back-extraction of the aqueous layer with 10% MeOH in DCM if the resulting amide is highly hydrophilic. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

G Step1 1. Amine Freebasing (Spirocyclic HCl Salt + DIPEA) Step3 3. Nucleophilic Acyl Substitution (DMF/DMA, RT, 2-12h) Step1->Step3 Step2 2. Carboxylic Acid Activation (R-COOH + HATU) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc / NaHCO3) Step3->Step4 Step5 5. Product Isolation (Flash Chromatography / LC-MS) Step4->Step5

Figure 2: HATU-mediated amide coupling workflow for spirocyclic amines.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]

  • Multicomponent Construction of Tertiary Alkylamines by Photoredox/Nickel-Catalyzed Aminoalkylation of Organohalides Journal of the American Chemical Society[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

Sources

Exploratory

The Rise of 2-Thia-7-azaspiro[4.4]nonane Derivatives in Medicinal Chemistry: Discovery, Synthesis, and Application

Abstract The evolution of modern drug discovery has been fundamentally shaped by the transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures—a paradigm shift widely known as "es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The evolution of modern drug discovery has been fundamentally shaped by the transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures—a paradigm shift widely known as "escaping flatland." Among the most promising structural motifs to emerge from this transition are spirocyclic scaffolds. This technical guide explores the discovery, historical context, and synthetic methodologies surrounding 2-thia-7-azaspiro[4.4]nonane and its derivatives. By analyzing its physicochemical properties and its critical role in the development of novel monobactam antibiotics, this whitepaper provides a comprehensive resource for medicinal chemists and drug development professionals.

Introduction: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on flat, sp2 -hybridized heteroaromatic rings due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance led to clinical candidate attrition driven by poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

In 2009, Lovering et al. formalized the "Escape from Flatland" hypothesis, demonstrating that increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) and introducing chiral centers directly correlates with a higher probability of clinical success [1]. Spirocyclic scaffolds—where two rings are joined by a single quaternary carbon atom—naturally possess high Fsp3​ values, offering inherent three-dimensionality and conformational rigidity [2].

Within this chemical space, 2-thia-7-azaspiro[4.4]nonane has emerged as a privileged building block. By incorporating both a sulfur atom (which can be tuned via oxidation states) and a nitrogen atom (a handle for further functionalization) within a rigid spiro[4.4] system, this scaffold provides unique vector geometries for probing deep, complex protein binding pockets.

Historical Context & Discovery

The specific utility of 2-thia-7-azaspiro[4.4]nonane derivatives gained significant traction in the mid-2010s, particularly in the fight against antimicrobial resistance (AMR). As pathogenic bacteria evolved resistance to traditional β -lactam antibiotics via the expression of metallo- β -lactamases (MBLs) and serine- β -lactamases (SBLs), researchers urgently needed novel architectures that could evade these defense mechanisms while maintaining high affinity for Penicillin-Binding Proteins (PBPs).

A breakthrough occurred with the discovery of novel monobactam antibiotics featuring complex spirocyclic side chains. Patent WO2015103583A1 detailed the synthesis and application of monobactams utilizing 2-thia-7-azaspiro[4.4]nonane and related scaffolds [3]. The incorporation of the spirocyclic moiety was found to sterically shield the vulnerable β -lactam ring from enzymatic hydrolysis while providing the necessary polar surface area and 3D projection to anchor tightly into the PBP3 active site of Gram-negative pathogens like Pseudomonas aeruginosa.

Structural and Physicochemical Properties

The incorporation of the 2-thia-7-azaspiro[4.4]nonane core dramatically alters the physicochemical profile of a drug candidate compared to planar analogs. The sulfur atom in the thia-ring can be oxidized to a sulfoxide or sulfone (e.g., 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide), allowing precise tuning of the molecule's topological polar surface area (TPSA) and hydrogen-bond acceptor count without altering the core geometry.

Table 1: Comparative Physicochemical Impact of Spirocyclic Incorporation
PropertyPlanar Analog (e.g., Pyrrole-fused)2-Thia-7-azaspiro[4.4]nonaneImpact on Drug Design
Fsp3​ (Saturation) < 0.30> 0.85Enhanced 3D complexity; higher clinical success rate.
Aqueous Solubility (LogS) Poor (High π−π stacking)Excellent (Disrupted planarity)Improved oral bioavailability and formulation ease.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantProlonged half-life ( t1/2​ ); lower clearance ( CLint​ ).
Off-Target Promiscuity High (Binds multiple flat pockets)Low (Specific 3D vectoring)Reduced toxicity; improved safety profile.

Mechanistic Pathways: Target Binding

The efficacy of 2-thia-7-azaspiro[4.4]nonane derivatives in antibacterial applications is driven by their unique binding mechanics. The rigid spiro center forces the azaspiro and thiaspiro rings into orthogonal planes. When attached to a monobactam core, this orthogonal projection allows the molecule to simultaneously engage the catalytic serine residue of PBP3 and a secondary allosteric pocket, locking the enzyme in an inactive conformation.

G N1 Planar Scaffold (High Attrition) N2 2-Thia-7-azaspiro[4.4]nonane (High Fsp3) N1->N2 Escape from Flatland (Increased 3D Complexity) N3 Monobactam Synthesis (WO2015103583A1) N2->N3 Lead Optimization & Functionalization N4 PBP3 Target Engagement (Orthogonal Binding) N3->N4 Steric Shielding from beta-lactamases N5 Bacterial Cell Death (Overcomes Resistance) N4->N5 Cell Wall Synthesis Inhibition

Workflow of 2-Thia-7-azaspiro[4.4]nonane in overcoming AMR via 3D target engagement.

Synthetic Methodologies & Experimental Protocols

Synthesizing spirocyclic compounds requires careful control of stereochemistry and ring strain. The following protocol outlines the synthesis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , a highly sought-after building block in medicinal chemistry.

Protocol: Synthesis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Objective: To synthesize the sulfone derivative of the spirocycle with a deprotected amine, ready for amide coupling or alkylation.

Phase 1: Spirocyclization (Core Formation) Causality: The spiro core is typically constructed via a double alkylation of a protected amine (e.g., N-Boc-pyrrolidine derivative) with a sulfur-containing bis-electrophile.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add triethylamine (3.0 eq) and cool the mixture to 0°C. Slowly add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise. Rationale: MsCl converts the hydroxyl groups into excellent leaving groups (mesylates) to facilitate the subsequent ring closure.

  • Thioether Formation: Isolate the bis-mesylate and dissolve in anhydrous N,N-dimethylformamide (DMF). Add sodium sulfide ( Na2​S , 1.2 eq) and heat to 60°C for 12 hours. Rationale: The sulfide acts as a bis-nucleophile, displacing both mesylates in an intramolecular cyclization to form the tert-butyl 2-thia-7-azaspiro[4.4]nonane-7-carboxylate core.

Phase 2: Oxidation to the Sulfone Causality: The thioether is oxidized to the 2,2-dioxide to increase the polarity and metabolic stability of the final scaffold.

  • Reaction: Dissolve the thioether intermediate in DCM and cool to 0°C.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions. Rationale: mCPBA is a highly selective electrophilic oxidant. Using an excess (2.5 eq) ensures complete conversion past the sulfoxide stage directly to the sulfone, without affecting the Boc-protected nitrogen.

  • Workup: Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxides, followed by washing with saturated sodium bicarbonate ( NaHCO3​ ) to remove the m-chlorobenzoic acid byproduct.

Phase 3: Deprotection and Salt Formation Causality: The Boc group must be removed to yield the free secondary amine for downstream drug synthesis. Forming the hydrochloride salt ensures chemical stability and easy handling.

  • Deprotection: Dissolve the purified Boc-protected sulfone in a solution of 4M HCl in anhydrous 1,4-dioxane. Rationale: Anhydrous conditions prevent unwanted hydrolysis side-reactions. The acidic environment cleaves the tert-butyl carbamate, releasing isobutylene gas and carbon dioxide.

  • Isolation: Stir at room temperature for 2 hours. The product, 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , will precipitate out of the dioxane solution as a white crystalline solid.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final building block in >95% purity.

Conclusion & Future Outlook

The integration of 2-thia-7-azaspiro[4.4]nonane into the medicinal chemist's toolkit exemplifies the power of the "Escape from Flatland" philosophy. By leveraging its unique 3D architecture, high Fsp3​ character, and tunable physicochemical properties, researchers have successfully developed advanced drug candidates, particularly in the challenging field of Gram-negative antibiotics. As synthetic methodologies for spirocyclization become more robust and scalable, the application of this scaffold is expected to expand rapidly into oncology, neurodegenerative diseases, and antiviral therapies.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
Foundational

Derivatization of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride: A Privileged Scaffold for Multiparametric Optimization

Executive Summary & Rationale In modern medicinal chemistry, the transition from "flat" sp²-rich aromatic systems to 3D sp³-rich architectures is a proven strategy for improving clinical success rates. 2-Thia-7-azaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the transition from "flat" sp²-rich aromatic systems to 3D sp³-rich architectures is a proven strategy for improving clinical success rates. 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) has emerged as a highly sought-after spirocyclic building block. Comprising a pyrrolidine ring spiro-fused to a sulfolane (tetrahydrothiophene 1,1-dioxide) ring, this scaffold serves as a conformationally restricted bioisostere for traditional saturated heterocycles like piperazine, morpholine, and thiomorpholine 1,1-dioxide.

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to multiparametric liabilities—specifically, poor aqueous solubility, rapid cytochrome P450 (CYP) mediated clearance, and off-target hERG channel inhibition. The incorporation of the 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide motif directly addresses these bottlenecks. The spirocyclic fusion rigorously defines the spatial disposition of exit vectors, while the strongly electron-withdrawing sulfone moiety inductively lowers the basicity (pKa) of the adjacent pyrrolidine nitrogen[1]. This pKa modulation is the primary mechanistic driver for mitigating hERG binding, while the lack of oxidizable α-hydrogens on the sulfolane ring imparts exceptional metabolic stability.

Physicochemical Profiling

To understand the causality behind selecting this specific spirocycle over classical monocyclic amines, we must evaluate the quantitative shifts in physicochemical properties. The table below summarizes the comparative advantages of the spirocyclic sulfone scaffold.

PropertyPiperazineMorpholineThiomorpholine 1,1-dioxide2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide
Ring Architecture MonocyclicMonocyclicMonocyclicSpirocyclic (Orthogonal)
Fraction sp³ (Fsp³) 1.001.001.001.00
3D Complexity Low (Chair)Low (Chair)Low (Chair)High (Rigid 3D Exit Vectors)
H-Bond Acceptors 2233
Typical Amine pKa ~9.8~8.3~7.4~8.0 - 8.5
hERG Liability HighModerateLowVery Low
Metabolic Stability ModerateModerateHighVery High

Data Interpretation: The spirocyclic sulfone maintains the high Fsp³ character of traditional aliphatic rings but introduces orthogonal 3D complexity. The inductive effect of the sulfone lowers the amine pKa to a "sweet spot" (~8.0–8.5), which is basic enough to maintain aqueous solubility via protonation at physiological pH, but low enough to significantly reduce the lipophilic basicity that drives promiscuous hERG channel blockade.

Logical Derivatization Workflow

The derivatization of this scaffold branches into three primary synthetic pathways, each yielding distinct structural motifs and pharmacokinetic outcomes.

G Core 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Amidation N-Acylation (Amides) Core->Amidation HATU / DIPEA SNAr SNAr / Cross-Coupling (Aryl Amines) Core->SNAr Base / Heat or Pd-cat RedAmin Reductive Amination (Alkyl Amines) Core->RedAmin Carbonyl + STAB Prop2 Increased Fsp3 & Rigid 3D Vectors Amidation->Prop2 Prop3 Enhanced Metabolic Stability Amidation->Prop3 Prop1 Altered Basic pKa & Reduced hERG SNAr->Prop1 SNAr->Prop2 RedAmin->Prop1 RedAmin->Prop3

Caption: Derivatization pathways of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide and their multiparametric optimization outcomes.

Core Derivatization Protocols

The following step-by-step methodologies are engineered as self-validating systems. The experimental choices are grounded in the specific steric and electronic demands of the spiro[4.4]nonane core.

Protocol A: Amide Bond Formation (N-Acylation) via HATU

Objective: Coupling the spirocyclic amine with aliphatic or aromatic carboxylic acids. Causality & Rationale: The spiro-fused sulfolane ring introduces significant steric encumbrance adjacent to the pyrrolidine nitrogen. Standard carbodiimide reagents (e.g., EDC/HOBt) often stall at the active ester stage, leading to incomplete conversion. HATU is mandated here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of sterically hindered secondary amines[2].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Note: The 3.0 equivalents of DIPEA are critical; 1 equiv activates the acid, 1 equiv liberates the free base of the spirocyclic amine hydrochloride, and 1 equiv serves as a kinetic buffer.

  • Pre-activation: Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Add 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.1 equiv) in one portion.

  • In-Process Control: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The protocol is self-validating when the UV trace shows the complete disappearance of the HOAt-ester mass and the emergence of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition residual DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: N-arylation using electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoropyridines). Causality & Rationale: The sulfone moiety exerts a through-space inductive electron-withdrawing effect. This slightly reduces the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. Consequently, the amine requires stronger basic conditions to neutralize the HCl salt and elevated temperatures in a high-dielectric solvent to stabilize the highly polar Meisenheimer complex intermediate[3].

Step-by-Step Procedure:

  • Setup: In a heavy-walled microwave vial, combine 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.0 equiv), the heteroaryl halide (1.2 equiv), and finely milled anhydrous K₂CO₃ (3.0 equiv) in anhydrous DMSO (0.5 M).

  • Reaction: Seal the vial and heat to 100–120 °C in an oil bath for 12 hours (alternatively, utilize microwave irradiation at 130 °C for 1 hour).

    • Note: K₂CO₃ is preferred over organic bases like TEA, as it will not degrade at 120 °C and acts as an efficient acid scavenger.

  • In-Process Control: Sample a 10 µL aliquot, dilute with 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS to confirm the consumption of the heteroaryl halide.

  • Workup: Cool the mixture to room temperature. Slowly pour the DMSO solution into vigorously stirred ice water (10 volumes). If the product is lipophilic, it will precipitate as a filterable solid. If it remains an emulsion, extract with EtOAc and wash extensively with brine (5x) to remove DMSO.

Protocol C: Reductive Amination

Objective: Alkylation of the secondary amine using aldehydes or ketones. Causality & Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the starting carbonyl compound or interfering with the sulfone moiety. 1,2-Dichloroethane (DCE) is utilized as it provides the optimal dielectric environment for STAB reductions.

Step-by-Step Procedure:

  • Imine Formation: Combine the spirocyclic amine hydrochloride (1.0 equiv), the target aldehyde/ketone (1.1 equiv), and DIPEA (1.2 equiv) in anhydrous DCE (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv) to lower the pH slightly, facilitating the dehydration step of iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add STAB (1.5 equiv) portion-wise to control any mild exotherm. Stir the suspension for 12 hours at room temperature.

  • Workup: Quench the reaction carefully with 1N NaOH (equal volume to DCE) and stir for 30 minutes. This breaks down the unreactive boron-amine complexes, ensuring high recovery of the free amine product. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

References

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via[3 + 2] Cycloaddition of Thiocarbonyl Ylide Organic Letters - ACS Public
  • Spirocyclic Building Blocks for Scaffold Assembly Sigma-Aldrich
  • Systematic Investigation of the Scope of Transannular C–H Heteroarylation of Cyclic Secondary Amines for Synthetic Application in Medicinal Chemistry Organic Letters - ACS Public
  • Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2009 PMC - N

Sources

Exploratory

Conformational analysis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

An In-Depth Technical Guide to the Conformational Analysis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride Abstract Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering unique three-dimensional diversity and improved physicochemical properties.[1][2] The 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide core, in particular, presents a compelling framework for the development of novel therapeutics. Its rigid spirocyclic nature, combined with the hydrogen bonding capacity of the sulfone and amine functionalities, provides a specific vectoral presentation of substituents for precise molecular recognition.[3] This technical guide provides a comprehensive, in-depth analysis of the conformational landscape of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. We will explore the critical interplay of experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction—with computational modeling to elucidate the preferred three-dimensional structure of this important scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of conformational analysis to drive rational drug design.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a small molecule is intrinsically linked to its biological activity. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.[4] For rigid scaffolds like spirocyclic compounds, understanding the preferred conformation is paramount. The reduced conformational flexibility of these systems can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity.[5]

The subject of this guide, 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride, possesses a unique architecture. The spirocyclic fusion of a tetrahydrothiophene-1,1-dioxide ring and a pyrrolidine ring creates a compact, three-dimensional structure. The sulfone group acts as a strong hydrogen bond acceptor, while the protonated secondary amine serves as a hydrogen bond donor. A thorough understanding of the conformational preferences of this scaffold is essential for designing novel derivatives with optimized biological activity.

This guide will detail a multi-pronged approach, combining the power of experimental and computational methods to provide a holistic view of the conformational landscape of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride.

The Conformational Landscape of the 2-Thia-7-azaspiro[4.4]nonane Core

The conformational flexibility of the 2-thia-7-azaspiro[4.4]nonane core is primarily dictated by the puckering of the two five-membered rings. Both the tetrahydrothiophene and pyrrolidine rings can adopt envelope (E) or twist (T) conformations. The spirocyclic fusion introduces significant steric constraints, limiting the number of accessible low-energy conformations.

The primary conformational isomers to consider arise from the relative orientation of the two rings. We can define two principal families of conformations:

  • Syn-conformation: Where the "flaps" of the envelope conformations of both rings are directed towards the same side of the molecule.

  • Anti-conformation: Where the "flaps" of the envelope conformations are directed towards opposite sides.

Within each of these families, further subtle variations in the twist of the rings can exist. The protonation of the nitrogen atom and the presence of the bulky sulfone group will further influence the relative energies of these conformers.

cluster_0 Conformational Isomers Syn-Conformer Syn-Conformer Equilibrium Equilibrium Syn-Conformer->Equilibrium Anti-Conformer Anti-Conformer Anti-Conformer->Equilibrium Twist-Conformers Twist-Conformers Equilibrium->Twist-Conformers Other possibilities

Caption: Potential conformational isomers of the spiro-bicyclic core.

Experimental Determination of Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray diffraction in the solid state provides a powerful experimental approach to defining the conformational preferences of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for conformational analysis in solution.[6] By analyzing chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), we can deduce the average conformation of the molecule in a given solvent.

3.1.1. Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • 1D NMR Spectra Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

    • Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment, to identify all carbon signals and their multiplicities.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It reveals through-space proximity between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. The presence or absence of specific NOE/ROE cross-peaks provides direct evidence for the relative orientation of the two rings. For example, an NOE between protons on the "top" face of the tetrahydrothiophene ring and protons on the "top" face of the pyrrolidine ring would support a syn-like conformation.

3.1.2. Data Interpretation

The analysis of coupling constants (³JHH) can provide information about dihedral angles via the Karplus equation. NOE/ROE data will be the primary source of conformational information, allowing for the construction of a 3D model of the molecule in solution.

NMR Parameter Information Gained
¹H Chemical ShiftsElectronic environment of protons.
¹³C Chemical ShiftsCarbon skeleton and electronic environment.
³JHH Coupling ConstantsDihedral angles between vicinal protons.
NOE/ROE Cross-peaksThrough-space proximity of protons, defining the 3D structure.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[4][7] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static, high-resolution snapshot of the molecule's conformation within the crystal lattice.

3.2.1. Experimental Protocol: X-ray Crystallography
  • Crystallization: The primary challenge is to grow single crystals of sufficient quality.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like methanol/diethyl ether) and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.[8]

The resulting crystal structure will provide a definitive conformation in the solid state. It is important to note that this conformation may be influenced by crystal packing forces and may not be the sole conformation present in solution.

cluster_0 Experimental Workflow Sample Sample NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy X-ray_Crystallography X-ray Crystallography Sample->X-ray_Crystallography Solution_Conformation Solution Conformation NMR_Spectroscopy->Solution_Conformation Solid-State_Conformation Solid-State Conformation X-ray_Crystallography->Solid-State_Conformation

Caption: Workflow for the experimental determination of conformation.

Computational Modeling of Conformational Isomers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods.[9][10] By calculating the relative energies of different conformations, we can predict the most stable structures and gain insight into the factors governing conformational preference.

Computational Protocol
  • Initial Structure Generation: Build the 3D structures of the plausible conformers (e.g., syn and anti isomers) of 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search for each initial structure to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) or larger basis set.[11]

    • Perform frequency calculations to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative energies (electronic energy or Gibbs free energy) of all conformers to determine the predicted most stable structure(s).

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the low-energy conformers.

  • NMR Chemical Shift and Coupling Constant Prediction:

    • For the lowest energy conformers, calculate the NMR chemical shifts and coupling constants using a method like the GIAO (Gauge-Independent Atomic Orbital) method.[12]

    • Compare the calculated NMR parameters with the experimental data to validate the predicted conformational model.

Expected Computational Outcomes
Computational Output Insight Provided
Relative Energies of ConformersPrediction of the most stable conformation(s).
Optimized GeometriesDetailed 3D structures of each conformer.
Calculated NMR ParametersCorrelation with experimental data to confirm the solution conformation.
Molecular Orbitals (HOMO/LUMO)Information on the electronic properties and reactivity of the molecule.

Synthesis of Experimental and Computational Data

The true power of this multi-faceted approach lies in the synthesis of all data. The solid-state structure from X-ray crystallography provides a precise, static picture. The NMR data, particularly NOEs, reveal the time-averaged conformation in solution. Computational modeling provides the energetic landscape that underpins these experimental observations.

Discrepancies between the solid-state and solution conformations are not uncommon and can provide valuable insights into the molecule's flexibility and the influence of intermolecular interactions. A strong correlation between the lowest-energy computed conformer and the experimentally determined solution structure provides a high degree of confidence in the conformational assignment.

Conclusion

A thorough conformational analysis is a cornerstone of modern, structure-based drug design. For a promising scaffold like 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride, a deep understanding of its three-dimensional structure is not merely academic but a critical step in the development of potent and selective therapeutic agents. The integrated approach outlined in this guide, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling, provides a robust framework for elucidating the conformational preferences of this and other important small molecules. The insights gained from such an analysis will undoubtedly accelerate the design and discovery of the next generation of innovative medicines.

References

  • PubChem. 2,7-Diaza-spiro[4.4]nonane. National Center for Biotechnology Information. [Link]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Gavande, N., et al. Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. PMC. [Link]

  • MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link]

  • ResearchGate. X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... [Link]

  • ACS Publications. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

  • RSC Publishing. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • Bottino, F. A., et al. A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]

  • ACS Publications. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Royal Society of Chemistry. Heterocyclic sulfones. Part IV. A novel synthesis of pyrrole and fused heterocyclic sulfones. [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

  • PMC. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Q-Chem Manual. 11.13.1 NMR Chemical Shifts and J-Couplings. [Link]

  • PMC. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. [Link]

  • PMC. X-Ray Crystallography of Chemical Compounds. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • ACS Publications. Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Organic Letters. [Link]

  • MDPI. Molecular Modelling in Bioactive Peptide Discovery and Characterisation. [Link]

  • PMC. Physico-chemical study of new supramolecular-architectured hybrid organic–inorganic sulfates incorporating diammoniumdiphenylsulfone cations. [Link]

  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • PubChem. 7-thia-1-azaspiro[4.4]nonane-2,4-dione. [Link]

  • PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • SciELO. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. [Link]

  • Academia.edu. Synthesis of sulfur-containing heterocycles: spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones?part ii. [Link]

  • Wiley Online Library. De Novo Design of Bioactive Small Molecules by Artificial Intelligence. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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  • MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride in Drug Discovery

Executive Summary & Strategic Rationale The transition from flat, sp²-rich aromatic scaffolds to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. The building block 2-Thia-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The transition from flat, sp²-rich aromatic scaffolds to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. The building block 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7; Free base CAS: 1340417-29-9) represents a highly specialized spirocyclic amine that perfectly aligns with this shift.

By fusing a pyrrolidine ring (7-aza) with a cyclic sulfone (2-thia-2,2-dioxide) through a single spiro-carbon, this scaffold provides exceptional conformational rigidity [1]. The secondary amine serves as a versatile nucleophilic handle for late-stage functionalization, while the cyclic sulfone acts as a metabolically stable, highly polar hydrogen-bond acceptor. This combination is particularly effective for disrupting planar molecular geometries, increasing the fraction of sp³-hybridized carbons (Fsp³), and optimizing physicochemical properties such as aqueous solubility and target selectivity [2].

Physicochemical Profiling & Causality in Design

Understanding the intrinsic properties of this building block is critical for predicting its behavior in biological systems and synthetic workflows. The spirocyclic fusion forces the two five-membered rings into an orthogonal arrangement, projecting the N-substituents and the sulfone oxygens into distinct spatial vectors.

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight (Free Base) 175.25 g/mol Low MW allows for significant functionalization without exceeding Lipinski's Rule of 5 limits.
Fsp³ (Fraction of sp³ Carbons) 1.00 (7/7 carbons)Maximizes 3D character; correlates with higher clinical success rates and improved solubility [1].
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Consumed upon functionalization (e.g., amidation, alkylation), reducing desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3 (N + 2xO)The sulfone provides strong HBA capacity without adding HBDs, improving membrane permeability.
Metabolic Stability HighThe sulfone moiety is highly resistant to oxidative metabolism (e.g., CYP450 enzymes) compared to thioethers or basic amines [3].

Mechanistic Insight: The electron-withdrawing nature of the sulfone group exerts a mild inductive pull through the spiro-core. However, because the sulfone is separated from the pyrrolidine nitrogen by the spiro-carbon, the 7-aza nitrogen retains sufficient nucleophilicity for standard coupling reactions. Furthermore, the incorporation of spirocyclic sulfones has been shown to mitigate off-target liabilities, such as CYP2C9 inhibition, which frequently plague highly lipophilic planar drugs [3].

G A Hit Compound (Flat/Aromatic) B Scaffold Hopping Introduce Spirocycle A->B Identify Liability C 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Integration B->C 3D Vector Alignment D Optimized Lead (High Fsp3, Improved ADME) C->D ADME/PK Validation

Workflow for integrating spirocyclic sulfones to optimize flat hit compounds.

Synthetic Methodologies & Protocols

As a hydrochloride salt, 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide requires the addition of a non-nucleophilic base (such as DIPEA or TEA) to liberate the free amine prior to or during the reaction. The following self-validating protocols are designed to ensure high yields while preventing common side reactions.

Protocol A: Reductive Amination (N-Alkylation)

Reductive amination is the preferred method for constructing tertiary amines while maintaining the basicity of the nitrogen center.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde or ketone to an alcohol.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv, 1.2 mmol) dropwise. Stir for 10 minutes at room temperature to liberate the free amine.

  • Iminium Formation: Add the target aldehyde or ketone (1.05 equiv, 1.05 mmol). If the carbonyl is unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in portions over 5 minutes. Stir the suspension vigorously at room temperature for 12-16 hours.

  • Validation & Quenching: Monitor reaction completion via LC-MS. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 5.0 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH).

Protocol B: Amide Coupling (N-Acylation)

This protocol converts the basic secondary amine into a neutral amide, which is often desirable for increasing passive membrane permeability and reducing hERG liabilities.

Causality & Reagent Selection: HATU is utilized as the coupling reagent due to its superior efficiency in promoting the coupling of sterically hindered secondary amines (like spirocycles) compared to standard carbodiimides (EDC/DCC) [2].

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 4.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) to the mixture. Stir for 15 minutes at room temperature to form the active OAt-ester. Note: 3.0 equivalents of base are required—one to deprotonate the carboxylic acid, one to neutralize the HATU byproduct, and one to liberate the spirocyclic amine salt.

  • Coupling: Add 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.1 equiv, 1.1 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 4-8 hours. The spirocyclic nature slightly hinders the nitrogen, so adequate time must be allowed for complete conversion.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc, 15 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and 5% aqueous LiCl (to remove residual DMF).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude amide, which can be purified by reverse-phase preparative HPLC or silica gel chromatography.

G Core 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide (Secondary Amine) Path1 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Core->Path1 Path2 Amidation (Carboxylic Acid, HATU/DIPEA) Core->Path2 Path3 SNAr / Buchwald-Hartwig (Aryl Halide, Pd Catalyst) Core->Path3 Prod1 N-Alkyl Derivative (Basic Amine Retained) Path1->Prod1 Prod2 N-Acyl Derivative (Neutral Amide) Path2->Prod2 Prod3 N-Aryl Derivative (Aniline-like) Path3->Prod3

Divergent functionalization pathways for the 7-aza secondary amine.

Storage and Handling

  • Stability: The hydrochloride salt is highly stable at room temperature but should be stored in a desiccator to prevent hygroscopic moisture uptake.

  • Solubility: The HCl salt is highly soluble in water, methanol, and DMSO. For reactions requiring non-polar solvents (like DCM), pre-stirring with an organic base (DIPEA/TEA) is mandatory to ensure dissolution of the free base.

References

  • ACS Omega. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Publications, 2019. Available at: [Link]

  • PubMed / ACS Publications. "Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors." National Institutes of Health, 2015. Available at:[Link]

Application

Application Notes &amp; Protocols: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride in Medicinal Chemistry

Executive Summary & Scientific Rationale The transition from planar, heteroaromatic-heavy chemical space to three-dimensional, sp³-enriched scaffolds is a defining paradigm in modern drug discovery[1]. 2-Thia-7-azaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from planar, heteroaromatic-heavy chemical space to three-dimensional, sp³-enriched scaffolds is a defining paradigm in modern drug discovery[1]. 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7)[2] has emerged as a highly versatile spirocyclic building block. It serves as an advanced bioisostere for traditional saturated heterocycles like morpholine, thiomorpholine, and piperazine[3].

The strategic value of this scaffold lies in its dual functionality:

  • Conformational Rigidity & Vector Projection: The spiro[4.4] core projects substituents in an orthogonal 3D space, which prevents the "flatland" stacking that often leads to poor aqueous solubility and off-target promiscuity[4].

  • pKa Tuning via Inductive Effects: The strongly electron-withdrawing 2,2-dioxide (sulfone) group inductively lowers the basicity of the aza-nitrogen[3]. Highly basic amines (pKa > 9.5) are notorious for triggering hERG channel blockade and phospholipidosis. By tuning the pKa to a more neutral physiological range (~7.5–8.5), this spirocycle mitigates these liabilities while maintaining excellent hydrogen-bond acceptor capacity[5].

Physicochemical Profiling

To understand the structural advantages of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, it is essential to benchmark it against classical medicinal chemistry fragments. The table below summarizes the causality behind selecting this spirocycle over flat analogs.

Physicochemical ParameterMorpholinePiperazine2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide
Fraction sp³ (Fsp³) 1.001.001.00
3D Conformational Vector Planar/ChairPlanar/ChairOrthogonal (Spiro-fused)
Topological Polar Surface Area 21.3 Ų24.1 Ų~54.5 Ų (Sulfone + Amine)
Amine Basicity (pKa) ~8.3~9.8~7.5 - 8.5 (Inductively Tuned)
hERG Inhibition Liability ModerateHighLow (Due to lowered pKa & steric bulk)
Metabolic Stability (CYP450) ModerateLowHigh (Sterically shielded α-carbons)

Structural Logic & Workflow Visualization

The integration of spirocyclic sulfones into hit-to-lead campaigns requires a clear understanding of how each structural module contributes to the final ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

StructuralLogic Core 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Spiro Spiro[4.4] Core (High Fsp3) Core->Spiro Amine Secondary Amine (Attachment Vector) Core->Amine Sulfone 2,2-Dioxide (Sulfone) (H-Bond Acceptor) Core->Sulfone Solub Improved Aqueous Solubility & 3D Conformational Rigidity Spiro->Solub Coupling Handles SNAr, Buchwald-Hartwig & Amide Couplings Amine->Coupling pKa Lowers Amine pKa Reduces hERG Toxicity Sulfone->pKa

Caption: Structural logic of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide in ADME optimization.

Workflow Hit Aromatic Hit (High hERG) Design Scaffold Hopping (Insert Spiro Sulfone) Hit->Design Identify Liability Synth Parallel Synthesis (SNAr / Amidation) Design->Synth Library Design Screen In Vitro Profiling (Potency & ADME) Synth->Screen Compound Isolation Lead Optimized Lead (High Sol, Low hERG) Screen->Lead Data Triage

Caption: Hit-to-lead optimization workflow utilizing spirocyclic sulfone bioisosteres.

Experimental Protocols

The following self-validating protocols describe the incorporation of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide into drug-like scaffolds. Because the compound is supplied as a hydrochloride salt, in situ free-basing is a critical mechanistic step.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Append the spirocyclic amine to an electron-deficient heteroaromatic core (e.g., 2-chloropyrimidine) to generate a kinase or GPCR inhibitor scaffold.

Scientific Causality: The steric bulk of the spiro[4.4] system creates a higher activation energy barrier for S_NAr compared to planar amines. Therefore, a polar aprotic solvent (DMSO) is used to leave the nucleophile unsolvated and highly reactive. N,N -Diisopropylethylamine (DIPEA) is chosen as the base because its steric hindrance prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv) and 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.2 mmol, 1.2 equiv)[2].

  • Free-Basing & Solvation: Add anhydrous DMSO (5.0 mL) to achieve a 0.2 M concentration. Introduce DIPEA (3.0 mmol, 3.0 equiv) dropwise. Validation Check: The mixture should become a homogenous solution as the HCl salt is neutralized.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C in an oil bath or microwave reactor for 8–12 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting heteroaryl halide is consumed and the mass corresponding to the S_NAr adduct [M+H]⁺ is dominant.

  • Workup (Self-Validating): Cool to room temperature and pour the mixture into rapidly stirring ice water (20 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely remove residual DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, gradient of 0–10% MeOH in DCM).

Protocol B: Amide Coupling (HATU-Mediated)

Objective: Synthesize spirocyclic amides from carboxylic acid precursors.

Scientific Causality: The secondary amine of 2-Thia-7-azaspiro[4.4]nonane is sterically hindered. Standard carbodiimides (EDC/DCC) often result in low yields due to slow coupling rates. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the attack of hindered amines. Pre-activation of the acid is mandatory to prevent the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.2 mmol, 1.2 equiv) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 equiv) and stir at room temperature for 15 minutes. Validation Check: A slight color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (1.1 mmol, 1.1 equiv) in a single portion.

  • Coupling: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the disappearance of the active ester via TLC or LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (15 mL) to remove acidic impurities, 1M HCl (15 mL) to remove unreacted amine, and brine (15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude amide via reverse-phase HPLC or recrystallization depending on the lipophilicity of the final adduct.

References

  • Rudenko, T. V., et al. "Fused and Spirocyclic Sulfones for Medicinal Chemistry via[3 + 2] Cycloaddition of Thiocarbonyl Ylide." Organic Letters, ACS Publications, 2026.[6],[7] URL:[Link]

  • Zhao, Z., et al. "Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors." ACS Publications.[5] URL:[Link]

  • SpiroChem. "pKa-Tuned Amines SpiroKit 4: Azaspiro[8]heptane derivatives."[3] URL: [Link]

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014.[4] URL: [Link]

  • Mykhailiuk, P. K., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." PMC, 2019.[1] URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride in Drug Discovery

Strategic Context & Mechanistic Rationale In modern medicinal chemistry, escaping "flatland" by incorporating high-Fsp³ (sp³ hybridized carbon fraction) spirocyclic motifs is a proven strategy to improve the metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

In modern medicinal chemistry, escaping "flatland" by incorporating high-Fsp³ (sp³ hybridized carbon fraction) spirocyclic motifs is a proven strategy to improve the metabolic stability, solubility, and target specificity of drug candidates[1]. 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) is a highly privileged building block[2]. It combines the rigid, three-dimensional architecture of a spiro[4.4] system with a strongly electron-withdrawing and hydrogen-bond-accepting sulfone moiety.

Integrating this spirocycle into aromatic scaffolds is most efficiently achieved via the Buchwald-Hartwig Amination . However, coupling secondary spirocyclic amines containing polar sulfone groups presents unique mechanistic challenges, including poor solubility in standard non-polar coupling solvents and the risk of catalyst poisoning or β-hydride elimination[3].

As a Senior Application Scientist, I have designed this protocol to address these specific liabilities. By utilizing a highly active pre-catalyst (RuPhos Pd G3) and an optimized base stoichiometry, this methodology provides a self-validating system for the high-yielding N-arylation of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide.

Experimental Design & Causality

To ensure scientific integrity and reproducibility, every reagent choice in this protocol is governed by mechanistic causality:

  • The Precatalyst (RuPhos Pd G3): Secondary amines like the pyrrolidine core of our spirocycle are sterically demanding and prone to sluggish reductive elimination. RuPhos is a bulky, electron-rich biarylphosphine ligand that accelerates the C–N bond-forming reductive elimination step, preventing off-target side reactions[3]. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature.

  • Base Stoichiometry (NaOtBu, 2.5 equiv): Because the spirocycle is supplied as a hydrochloride salt[2], exactly 1.0 equivalent of base is immediately consumed to liberate the free amine in situ. An additional 1.0 equivalent is required for the catalytic cycle (to neutralize the HBr generated during the coupling of the aryl bromide), and 0.5 equivalents serve as a kinetic excess.

  • Solvent Selection (1,4-Dioxane): While toluene is the classical solvent for Buchwald-Hartwig aminations, the highly polar sulfone group of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide exhibits poor solubility in toluene. Anhydrous 1,4-dioxane provides the necessary solvating power for the polar intermediates while maintaining a sufficiently high boiling point (101 °C) for the catalytic turnover.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
Aryl Bromide (Substrate)Varies1.001.00 mmolElectrophilic Coupling Partner
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl211.711.20254 mgNucleophile (Spirocyclic Amine)
RuPhos Pd G3836.330.02 (2 mol%)16.7 mgPd(0) Precatalyst
RuPhos466.660.02 (2 mol%)9.3 mgSupporting Ligand
Sodium tert-butoxide (NaOtBu)96.102.50240 mgBase (Neutralization + Catalysis)
1,4-Dioxane (Anhydrous)88.11-5.0 mLReaction Solvent

Logical Workflows & Pathway Visualization

To conceptualize the experimental execution and the underlying organometallic mechanism, refer to the following logical diagrams.

Workflow Start 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Ar-Br, Spiro Amine HCl, Pd-Cat, Ligand, Base Start->Mix Solvent 3. Add Degassed Solvent (1,4-Dioxane) Mix->Solvent Heat 4. Heat at 90-100 °C (12-24 h) Solvent->Heat Workup 5. Aqueous Workup & Extraction (EtOAc) Heat->Workup Purify 6. Flash Chromatography (Silica Gel) Workup->Purify

Experimental workflow for the cross-coupling of spirocyclic amine hydrochlorides.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd + Ar-Br AmineCoord L-Pd(II)(Ar)(Amine) Amine Coordination OxAdd->AmineCoord + Spiro Amine Amido L-Pd(II)(Ar)(Amido) Deprotonation AmineCoord->Amido + NaOtBu - NaBr, - tBuOH Product N-Aryl Spirocycle Reductive Elimination Amido->Product Product->Pd0 Catalyst Regeneration

Pd-catalyzed Buchwald-Hartwig cycle tailored for secondary spirocyclic amines.

Step-by-Step Self-Validating Protocol

This methodology is designed to be self-validating. Visual and chemical checkpoints are embedded to ensure the reaction is proceeding correctly.

Step 1: Assembly of Solid Reagents

  • Action: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (254 mg, 1.2 mmol), RuPhos Pd G3 (16.7 mg, 0.02 mmol), RuPhos (9.3 mg, 0.02 mmol), and NaOtBu (240 mg, 2.5 mmol).

  • Causality: Premixing the solids before solvent addition prevents localized high concentrations of base from degrading the precatalyst before it can coordinate with the ligand.

Step 2: Solvent Addition and Degassing

  • Action: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and inject 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • Validation Checkpoint: The mixture will initially appear as a cloudy, heterogeneous suspension. The RuPhos Pd G3 precatalyst should impart a faint yellow/green tint to the solvent.

Step 3: In Situ Free-Basing and Catalyst Activation

  • Action: Transfer the vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800 rpm).

  • Causality & Validation: As the reaction reaches ~60 °C, the NaOtBu neutralizes the HCl salt. Self-Validation: You must observe the transition from a cloudy suspension to a much more homogeneous, deep red/brown solution within the first 15 minutes. This color change signifies the successful generation of the active L-Pd(0) species and the dissolution of the spirocyclic free base[3]. If the solution remains persistently cloudy with unreacted white solid, the base has likely absorbed moisture and degraded; the reaction will stall.

Step 4: Reaction Monitoring

  • Action: Maintain heating at 90 °C for 12–24 hours. Monitor the reaction via LC-MS or TLC.

  • Causality: The highly polar sulfone group makes the product significantly more polar than the starting aryl bromide. On normal-phase silica TLC (e.g., 50% EtOAc in Hexanes), the N-aryl spirocycle will elute much lower than the starting material.

Step 5: Quenching and Workup

  • Action: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water, then dilute with 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel, extract the aqueous layer with EtOAc (3 x 10 mL), wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude residue should be a thick, dark oil or foam. If a large amount of white crystalline solid is present, it indicates unreacted spirocyclic amine hydrochloride, pointing to a failure in Step 3.

Step 6: Purification

  • Action: Purify the crude material via flash column chromatography on silica gel (Gradient: 10% to 80% EtOAc in Hexanes). The sulfone moiety ensures strong retention on silica, allowing non-polar impurities and catalyst byproducts to elute first.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application

Application Notes and Protocols: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride as a Scaffold for Novel Ligands

Introduction: Embracing Three-Dimensionality in Drug Discovery The paradigm in medicinal chemistry is undergoing a significant shift, moving away from the "flatland" of planar, aromatic compounds towards molecules with g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from the "flatland" of planar, aromatic compounds towards molecules with greater three-dimensionality (3D).[1][2] This evolution is driven by the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[3][4] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D architecture offers a superior platform for orienting substituents in space, enabling more precise and optimized interactions with the complex topographies of biological targets.[5]

This guide focuses on a particularly valuable building block: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7).[6] This scaffold uniquely combines several key features for modern drug design:

  • A spirocyclic core that provides conformational rigidity.

  • A sulfone group , which acts as a polar, metabolically stable hydrogen bond acceptor.

  • A secondary amine within a pyrrolidine ring, serving as a versatile synthetic handle for derivatization.

The hydrochloride salt form enhances the compound's stability and solubility, making it an ideal starting material for library synthesis.[7] These application notes provide the foundational rationale, derivatization strategies, and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively leverage this scaffold in their discovery programs.

The Rationale: Why Choose the 2-Thia-7-azaspiro[4.4]nonane Scaffold?

The selection of a scaffold is a critical decision in a drug discovery campaign. The 2-Thia-7-azaspiro[4.4]nonane framework offers compelling advantages rooted in its structure.

Superior Physicochemical and Pharmacokinetic Properties

The incorporation of spirocyclic, sp³-rich scaffolds is strongly correlated with improved "drug-like" properties. Shifting from flat aromatic systems often leads to:

  • Increased Aqueous Solubility: The non-planar structure can disrupt crystal lattice packing and improve solvation.[3][4]

  • Enhanced Metabolic Stability: The quaternary spirocenter and lack of easily oxidized aromatic C-H bonds can block common sites of metabolic attack.[3][5]

  • Modulated Lipophilicity: Azaspirocycles have been shown to decrease lipophilicity (LogP/LogD) compared to their non-spirocyclic counterparts, a key factor in reducing off-target toxicity.[3][4]

Precision in Target Engagement: The Concept of Exit Vectors

The rigidity of the spirocyclic core locks the conformation of the molecule, minimizing the entropic penalty upon binding to a target.[5] This rigidity also creates well-defined exit vectors —the specific spatial trajectories of substituents attached to the core. This allows for a more systematic and predictable exploration of a target's binding pocket compared to flexible aliphatic chains or simple rings. The defined orientation of functional groups can lead to significant gains in both potency and selectivity.[3]

Caption: Conceptual diagram of defined exit vectors from a spirocyclic core.

Physicochemical Data and Handling

A thorough understanding of the starting material is crucial for reliable and reproducible synthetic chemistry.

Core Scaffold Properties
PropertyValueSource
CAS Number 1952254-07-7[6]
Molecular Formula C₇H₁₄ClNO₂S[6]
Molecular Weight 211.71 g/mol [6]
Form Solid[8]
Storage Inert atmosphere, room temperature[8]
Safety, Handling, and Storage

Safe laboratory practice is paramount when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Avoid contact with skin and eyes.[9] Do not ingest or inhale.[10] Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[9][10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[9][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere as recommended.[8]

Application Notes: A Workflow for Scaffold Derivatization

The primary synthetic handle on the 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide scaffold is the secondary amine. This provides a robust and reliable point for chemical modification to build a library of diverse analogs for structure-activity relationship (SAR) studies.[12]

G cluster_reactions Derivatization Reactions cluster_products Resulting Ligand Classes start 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl freebase Liberate Free Base (e.g., DIPEA, Et3N) start->freebase acylation N-Acylation (R-COOH, Coupling Agent) freebase->acylation alkylation N-Alkylation (R-X, Base) freebase->alkylation reductive_amination Reductive Amination (R-CHO/R-CO-R', Reducing Agent) freebase->reductive_amination arylation N-Arylation (Ar-X, Pd/Cu Catalyst) freebase->arylation amide Amide Derivatives acylation->amide alkyl_amine Tertiary Alkylamines alkylation->alkyl_amine reductive_amination->alkyl_amine aryl_amine Tertiary Arylamines arylation->aryl_amine

Caption: General workflow for the derivatization of the scaffold.

Key Derivatization Strategies:

  • N-Acylation (Amide Formation): This is arguably the most common and robust method for derivatization. Coupling the scaffold's amine with a diverse library of carboxylic acids introduces a wide range of functionalities. The resulting amide bond is metabolically stable and can act as both a hydrogen bond donor and acceptor, making it critical for target recognition. A one-pot acylation using a system like DMAPO/Boc2O with carboxylic acids is an efficient approach.[13]

  • Reductive Amination: Reacting the amine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields tertiary amines. This strategy is ideal for introducing alkyl groups to probe hydrophobic pockets in a target protein or to modulate the basicity of the parent amine.

  • N-Alkylation: Direct alkylation with alkyl halides provides an alternative route to tertiary amines. This method is straightforward but can sometimes suffer from over-alkylation, requiring careful control of stoichiometry.

  • N-Arylation: For more advanced SAR, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach aryl or heteroaryl moieties directly to the nitrogen atom. This introduces rigid, planar groups that can participate in π-stacking or other specific aromatic interactions.

Experimental Protocols

The following protocols are designed to be self-validating and provide a solid starting point for any research program utilizing this scaffold.

Protocol 1: General Procedure for Parallel Amide Library Synthesis

This protocol describes the synthesis of an amide library via N-acylation in a 96-well plate format, a common workflow in hit-finding and lead optimization.[7]

Materials and Reagents:

ReagentPurposeTypical Supplier
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HClScaffoldBiosynth, AChemBlock
Carboxylic Acid LibraryBuilding BlocksSigma-Aldrich, Enamine
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling AgentSigma-Aldrich, Combi-Blocks
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic BaseSigma-Aldrich, Acros Organics
Anhydrous DMF (N,N-Dimethylformamide)Reaction SolventAcros Organics, Fisher Scientific
96-well reaction block with cap matReaction VesselWhatman, Radleys

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the scaffold (1.2 eq.) in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU (1.2 eq.) in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA (3.0 eq.) in anhydrous DMF.

    • Prepare 0.1 M stock solutions of a diverse set of carboxylic acids (1.0 eq.) in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique carboxylic acid solution (e.g., 200 µL, 0.02 mmol), add the DIPEA stock solution (120 µL, 0.06 mmol).

    • Add the scaffold stock solution (120 µL, 0.024 mmol).

    • Initiate the reaction by adding the HATU stock solution (120 µL, 0.024 mmol).

    • Seal the reaction block with a cap mat.

  • Reaction and Work-up:

    • Shake the reaction block at room temperature for 12-16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude reaction mixtures are typically purified directly by mass-directed preparative HPLC.

  • Analysis and Storage:

    • Confirm the identity and purity (>95%) of the final compounds by LC-MS and ¹H NMR.

    • Store the compounds as dry solids or as DMSO stock solutions at -20°C.

Protocol 2: Standard Characterization of a Novel Derivative

Every newly synthesized compound must be rigorously characterized to confirm its structure and purity, ensuring the integrity of subsequent biological data.[14]

Workflow for Initial Compound Characterization:

TechniquePurposeExpected Information
¹H & ¹³C NMR Structural ElucidationConfirms the covalent arrangement of atoms, functional groups, and the successful coupling of the building blocks.[14][15]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the exact molecular weight of the synthesized compound, typically as [M+H]⁺.[14][15][16]
HPLC/LC-MS Purity AssessmentDetermines the percentage purity of the compound by measuring the area under the curve of the main peak relative to impurities.[14]

graph TD {
A[Synthesis & Purification] --> B{Initial Analysis};
B --> C[LC-MS Analysis];
C --> D{Purity > 95%?};
D -- Yes --> E[Full NMR Analysis];
D -- No --> F[Re-purification];
F --> C;
E --> G{Structure Confirmed?};
G -- Yes --> H[Biological Screening];
G -- No --> I[Re-synthesize / Re-evaluate];
H --> J[SAR Development];
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124
style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF,shape:diamond
style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style F fill:#FBBC05,stroke:#202124
style G fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF,shape:diamond
style H fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF

}

Caption: A self-validating workflow for compound characterization.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • BenchChem. (n.d.). Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • EvitaChem. (n.d.). 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks.
  • BenchChem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Eman Research Publishing. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • PMC. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • PMC - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • RSC Publishing. (2025, November 21). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • ScienceDirect. (2026, February 16). Synthesis, characterization and antimicrobial activity of spiro-.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry.
  • Sapphire Bioscience. (n.d.). 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
  • ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • Sigma-Aldrich. (n.d.). 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride.
  • PubMed. (2025, July 7). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • MDPI. (2024, October 26). Synthesis of a Small Library of Glycoderivative Putative Ligands of SGLT1 and Preliminary Biological Evaluation.
  • Advanced ChemBlocks. (2026, March 29). 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride.
  • NextSDS. (n.d.). 2lambda6-thia-7-azaspiro[4.4]nonane-2,2-dione hydrochloride.
  • CPAChem. (2023, August 16). Safety data sheet.
  • Sasaki, M. (n.d.). 論文.
  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[3][5]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • RSC Publishing. (n.d.). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024).
  • ChemicalBook. (2026, January 17). 3-SULFOLENE - Safety Data Sheet.

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Method

Application Notes and Protocols: In Vitro Profiling of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Introduction: Unlocking the Therapeutic Potential of a Novel Spirocyclic Scaffold The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Spirocyclic Scaffold

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as particularly valuable frameworks due to their inherent three-dimensionality and conformational rigidity, which can impart improved potency, selectivity, and pharmacokinetic properties.[1] The 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a novel heterocyclic compound featuring a unique spirocyclic system that integrates both nitrogen and sulfur atoms.[2][3] While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in a class of molecules with demonstrated significance in medicinal chemistry.[4][5][6] Azaspiro compounds have been incorporated into a range of drug candidates, highlighting their potential as "multifunctional modules" for interrogating complex biological systems.[1][4]

This guide provides a comprehensive framework for the in vitro characterization of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. We present a tiered approach, beginning with foundational cytotoxicity and cell health assays, and progressing to more specific functional and target-based screens. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to systematically explore the biological activity of this and other novel chemical entities.

Part 1: Foundational In Vitro Characterization

A critical first step in the evaluation of any novel compound is to establish its general effect on cell viability and health. These initial assays provide a crucial therapeutic window and inform the concentration ranges for subsequent, more detailed investigations.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride in the appropriate cell culture medium. A serial dilution series is recommended to determine a dose-response curve (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Representative Cytotoxicity Data (IC50 Values in µM)

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLa (Cervical Cancer)>10085.262.5
A549 (Lung Cancer)>10092.175.3
HEK293 (Normal Kidney)>100>100>100

Note: The data presented are for illustrative purposes only.

Part 2: Probing for Anticancer Activity

Given that various azaspiro compounds have demonstrated antitumor potential, a logical next step is to investigate the effect of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride on cancer cell proliferation and survival.[7]

Cell Cycle Analysis by Flow Cytometry

Understanding if a compound induces cell cycle arrest is a key component of anticancer drug profiling. Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at IC50 and sub-IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).

Apoptosis Induction: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Part 3: Exploring Neuromodulatory Potential

Derivatives of azaspiro[4.4]nonane have been investigated for their effects on the central nervous system.[8] Therefore, exploring the neuromodulatory potential of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a worthwhile endeavor.

GPCR Screening: A Broad-Based Approach

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. A primary screen against a panel of GPCRs can provide valuable information about the compound's potential biological targets.

Workflow for GPCR Screening

GPCR_Screening_Workflow start Prepare Compound Stock (2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride) assay_prep Select GPCR Panel (e.g., Radioligand Binding or Functional Assays) start->assay_prep screening High-Throughput Screening (HTS) assay_prep->screening data_acq Data Acquisition screening->data_acq data_analysis Data Analysis (Identify Primary Hits) data_acq->data_analysis hit_validation Hit Validation and Dose-Response Studies data_analysis->hit_validation mechanism Mechanism of Action Studies (e.g., Agonist vs. Antagonist) hit_validation->mechanism

Caption: Workflow for GPCR screening.

Protocol: Radioligand Binding Assay (General Principle)

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the GPCR, and the test compound at various concentrations.

  • Incubation: Incubate to allow for binding equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand, and calculate the Ki (inhibition constant).

Part 4: Signaling Pathway Analysis

Should the initial screens yield promising results, the next logical step is to investigate the compound's impact on specific intracellular signaling pathways.

Western Blotting for Key Signaling Proteins

Western blotting can be used to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade. For example, if the compound shows anticancer activity, pathways such as the PI3K/Akt/mTOR and MAPK pathways would be of interest.

Illustrative Signaling Pathway

MAPK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The MAPK signaling pathway.

Protocol: Western Blotting (Abbreviated)

  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, Actin). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).

Conclusion and Future Directions

The in vitro assays outlined in this guide provide a systematic and robust framework for the initial pharmacological characterization of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. This tiered approach, from broad cytotoxicity screening to specific pathway analysis, allows for the efficient identification of biological activities and potential mechanisms of action. The unique structural features of this azaspiro compound warrant a thorough investigation to unlock its potential as a novel therapeutic agent. The insights gained from these studies will be invaluable for guiding future lead optimization and preclinical development efforts.

References

  • Vertex AI Search. (2011, October 18). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications.
  • Vertex AI Search. (2025, July 22). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications.
  • Vertex AI Search. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.
  • Vertex AI Search. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Vertex AI Search. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
  • Vertex AI Search. (n.d.). 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid. EvitaChem.
  • Vertex AI Search. (n.d.). 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. CymitQuimica.
  • Vertex AI Search. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem.

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Application

Application Notes and Protocols for High-Throughput Screening of 2-Thia-7-azaspiro[4.4]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the 2-Thia-7-azaspiro[4.4]nonane Scaffold The 2-thia-7-azaspiro[4.4]n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 2-Thia-7-azaspiro[4.4]nonane Scaffold

The 2-thia-7-azaspiro[4.4]nonane core is a unique and valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct presentation of functional groups in chemical space, which can lead to enhanced target affinity and selectivity.[1][2] Azaspirocyclic scaffolds, in general, are considered privileged structures in drug discovery due to their ability to increase the fraction of sp3-hybridized carbons (Fsp3), a property often associated with improved clinical success rates.[2] While derivatives of the closely related 1-azaspiro[4.4]nonane have shown promise as anticancer and antiviral agents, and 2-azaspiro[4.4]nonane derivatives have been investigated for anticonvulsant and anti-inflammatory properties, the therapeutic potential of the 2-thia-7-azaspiro[4.4]nonane scaffold remains an exciting and underexplored area of research.[3][4]

High-throughput screening (HTS) is a powerful methodology to rapidly evaluate large libraries of such compounds to identify "hits"—molecules that modulate a specific biological target's activity.[5][6] These hits can then serve as starting points for lead optimization and the development of novel therapeutics.[7][8] This document provides a detailed guide for researchers on conducting HTS campaigns for 2-thia-7-azaspiro[4.4]nonane derivatives, from initial assay development to hit validation.

I. Foundational Principles for a Successful HTS Campaign

A successful HTS campaign is built on a foundation of robust assay design and rigorous data analysis.[9][10] The primary goal is to identify true hits while minimizing false positives and false negatives.[11][12] This requires a multi-faceted approach that considers the physicochemical properties of the compound library, the choice of assay technology, and a statistically sound hit-selection process.[13][14]

A. Compound Library Preparation and Management

The quality of the compound library is paramount to the success of any screening campaign.[7] For 2-thia-7-azaspiro[4.4]nonane derivatives, which are available from various chemical suppliers, careful consideration should be given to:[15][16][17]

  • Purity and Integrity: Ensure the purity of each compound using analytical techniques such as LC-MS and NMR.

  • Solubility: Assess the solubility of the compounds in the assay buffer to avoid precipitation, which can lead to false-positive results. The use of DMSO as a solvent is common, but the final concentration in the assay should be kept low (typically ≤1%) to minimize solvent effects.

  • Storage and Handling: Store the compound library in an automated system to manage inventory and minimize freeze-thaw cycles that could degrade the compounds.[18]

B. Assay Selection: Biochemical vs. Cell-Based Approaches

The choice between a biochemical and a cell-based assay depends on the biological question being addressed.[10][19][20]

  • Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[5][9] They are generally more straightforward to develop and optimize, and they offer higher throughput.[10] Common formats include fluorescence-based assays (e.g., FRET, TR-FRET, Fluorescence Polarization) and luminescence-based assays.[5][21]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a more physiologically relevant context.[22][23] They can provide insights into a compound's cell permeability, potential toxicity, and mechanism of action.[24][25] Examples include reporter gene assays, cell viability assays, and high-content imaging.[22][25]

II. Experimental Workflow: From Assay Development to Hit Validation

The following diagram outlines a typical HTS workflow, which will be detailed in the subsequent protocols.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Development Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization (384- or 1536-well) Assay_Development->Miniaturization Optimization Assay Optimization (Z'-factor > 0.5) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Proceed to Screening Full_HTS Full Library HTS Pilot_Screen->Full_HTS Data_Analysis Primary Data Analysis (Hit Identification) Full_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Advance Hits Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (Secondary Screen) Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Orthogonal_Assay->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Development of a Biochemical Fluorescence Polarization (FP) Assay

This protocol describes the development of a biochemical FP assay, a common HTS format for studying molecular binding events.

Objective: To develop a robust and sensitive FP assay to identify 2-thia-7-azaspiro[4.4]nonane derivatives that inhibit the binding of a fluorescently labeled ligand to a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (probe)

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Methodology:

  • Probe Concentration Determination:

    • Prepare a serial dilution of the fluorescent probe in the assay buffer.

    • Dispense into the microplate and measure the fluorescence intensity to determine the optimal probe concentration that gives a strong signal without being in vast excess of the target protein concentration.

  • Target Protein Titration:

    • Titrate the target protein against a fixed concentration of the fluorescent probe.

    • Measure the FP signal at each protein concentration to determine the concentration required to achieve a stable and significant increase in polarization (the "assay window").

  • Assay Miniaturization and Optimization:

    • Transition the assay to a 384-well format.[26]

    • Optimize incubation times and reagent concentrations to maximize the assay window and minimize variability.

    • Assess the tolerance of the assay to DMSO.

  • Z'-Factor Determination:

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[27] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Prepare and run multiple plates with positive controls (no inhibitor) and negative controls (no protein or a known non-binder).

    • Calculate the Z'-factor using the formula:

      Z′=1−∣μp​−μn​∣(3σp​+3σn​)​

      where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls.

ParameterRecommended ValueRationale
Final Assay Volume 10-20 µLReduces reagent consumption.
DMSO Concentration ≤ 1%Minimizes solvent interference.
Z'-Factor > 0.5Ensures a robust and reliable assay.[26]
Signal Window > 2Provides a clear distinction between hits and non-hits.

Protocol 2: Cell-Based Reporter Gene Assay

This protocol outlines the development of a cell-based reporter gene assay to screen for compounds that modulate a specific signaling pathway.

Objective: To develop a cell-based assay using a luciferase reporter to identify 2-thia-7-azaspiro[4.4]nonane derivatives that activate or inhibit a target signaling pathway.

Materials:

  • A stable cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to the signaling pathway of interest.[22]

  • Cell culture medium and supplements.

  • 384-well, white, clear-bottom microplates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding and Culture:

    • Determine the optimal cell seeding density to ensure logarithmic growth during the assay period.[22]

    • Seed the cells in 384-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a dilution series of the 2-thia-7-azaspiro[4.4]nonane derivatives in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the compounds at various concentrations. Include positive and negative controls.

  • Incubation and Reporter Gene Expression:

    • Incubate the cells for a predetermined period to allow for changes in reporter gene expression. This time should be optimized during assay development.

  • Signal Detection:

    • Add the luciferase assay reagent to the wells.

    • Measure the luminescence signal using a plate reader.

  • Data Normalization and Z'-Factor Calculation:

    • Normalize the data to a control, such as a constitutively expressed reporter or a cell viability marker, to account for variations in cell number.

    • Calculate the Z'-factor as described in Protocol 1 to assess assay quality.

ParameterRecommended ValueRationale
Cell Seeding Density Varies by cell lineOptimized for logarithmic growth.
Incubation Time Varies by pathwayOptimized for maximal reporter gene expression.
Final DMSO Concentration ≤ 1%Minimizes cytotoxicity.
Z'-Factor > 0.5Indicates a high-quality assay.[26]

III. Data Analysis and Hit Validation: Ensuring Scientific Rigor

The large volume of data generated from an HTS campaign requires sophisticated analysis to identify true hits.[13][28][29]

A. Primary Screen Data Analysis
  • Normalization: Raw data from each plate should be normalized to control for plate-to-plate variability.[13][28] Common methods include normalization to the plate median or to in-plate controls.

  • Hit Selection: A common method for hit selection is to use a threshold based on the mean and standard deviation of the sample data (e.g., > 3 standard deviations from the mean).[12]

B. Hit Confirmation and Validation

Hits identified in the primary screen must be validated through a series of follow-up experiments to eliminate false positives.[8][11]

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out assay artifacts.[30] For example, a hit from a biochemical assay could be tested in a cell-based assay.

  • Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the validated hits to identify common scaffolds and functional groups that contribute to their activity.[26] This can guide the synthesis of more potent and selective analogs.

Hit_Validation Primary_Hits Primary Hits Re_test Re-test in Primary Assay Primary_Hits->Re_test Dose_Response Dose-Response (IC50/EC50) Re_test->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay SAR Preliminary SAR Analysis Orthogonal_Assay->SAR Validated_Hits Validated Hits SAR->Validated_Hits

Caption: The sequential process of hit validation in HTS.

IV. Conclusion: A Pathway to Novel Therapeutics

The 2-thia-7-azaspiro[4.4]nonane scaffold holds significant potential for the discovery of novel therapeutic agents. By employing a systematic and rigorous high-throughput screening approach, researchers can effectively explore the biological activities of derivatives of this scaffold. The protocols and principles outlined in this guide provide a comprehensive framework for conducting successful HTS campaigns, from initial assay development to the identification and validation of promising hit compounds. This, in turn, will accelerate the translation of these unique chemical entities into potential clinical candidates.

V. References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025). Patsnap Synapse.

  • Data analysis approaches in high throughput screening. (2014). SlideShare.

  • Biochemical Assay Services - Evotec. (n.d.). Evotec.

  • Statistical practice in high-throughput screening data analysis. (2006). PubMed.

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen.

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen.

  • Making the right choices in hit identification. (n.d.). Sygnature Discovery.

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec.

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.

  • HTS Data Analysis. (n.d.). chem IT Services.

  • High-throughput screening (HTS). (n.d.). BMG LABTECH.

  • Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. (n.d.). Benchchem.

  • (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). ResearchGate.

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013). PLOS One.

  • Drug Discovery HTS Assay Types & Definitions. (n.d.). Thermo Fisher Scientific - SG.

  • 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid. (n.d.). EvitaChem.

  • High-Throughput Screening. (n.d.). ATCC.

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. (n.d.). Benchchem.

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.

  • High-Throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026). ResearchGate.

  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. (n.d.). Benchchem.

  • Assay Development for High-Throughput Screening: Best Practices. (2026). Technology Networks.

  • Optimizing Assay Performance for High-Throughput Screens. (2025). BellBrook Labs.

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories.

  • High-Throughput Screening & Discovery. (n.d.). Southern Research.

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.

  • High Throughput Screening (HTS) by EARO@EDDC. (n.d.). ASTAR*.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI.

  • 2-Thia-7-azaspiro[4.4]nonane hydrochloride. (n.d.). Sapphire Bioscience.

  • 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. (n.d.). Sapphire Bioscience.

  • 2-Thia-7-azaspiro[4.4]nonane-6,8-dione. (n.d.). Sapphire Bioscience.

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (n.d.). PMC.

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (n.d.). Benchchem.

  • High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery.

Sources

Method

Computational modeling of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride interactions

Application Note: Computational Modeling of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride Interactions Executive Summary & Scientific Rationale The paradigm shift from flat, sp²-hybridized aromatic rings to sp³-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Computational Modeling of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride Interactions

Executive Summary & Scientific Rationale

The paradigm shift from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a defining movement in modern drug discovery. This transition, often termed "escaping flatland," is driven by the need to improve clinical success rates through enhanced aqueous solubility, reduced off-target promiscuity, and superior metabolic stability.

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) is a premium polar spirocyclic building block. It fuses a pyrrolidine ring (providing a basic amine) with a sulfolane-like ring (providing a potent, directional hydrogen-bond acceptor). As demonstrated by, spirocyclic scaffolds inherently project functionality into distinct 3D vectors, making them excellent bioisosteres for traditional flat heterocycles like morpholine or piperazine. Furthermore, the incorporation of the sulfone moiety acts as a metabolically stable hydrogen-bond acceptor, a tactical bioisosteric replacement strategy well-documented in medicinal chemistry.

This application note provides a self-validating computational protocol for modeling the binding interactions of this specific spirocyclic scaffold within target protein pockets.

Causality in Experimental Choices: The "Why" Behind the Workflow

Standard high-throughput docking protocols are optimized for planar or semi-planar molecules. Applying these default settings to a spiro[4.4]nonane system will almost certainly yield false negatives.

  • Conformational Complexity: Unlike flat rings, spiro[4.4]nonanes exhibit complex "envelope" and "half-chair" puckering dynamics . If the initial 3D conformer generation uses a deterministic low-energy algorithm, it will trap the scaffold in a local minimum. Causality: We mandate a Monte Carlo Multiple Minimum (MCMM) conformational search to explore the full puckering landscape prior to docking.

  • Steric Clashing in Rigid Receptors: The spiro carbon (C5) forces the two five-membered rings into an orthogonal arrangement, creating significant steric bulk. Causality: Rigid-receptor docking will reject this scaffold. We must use Induced-Fit Docking (IFD) to allow protein side-chain plasticity around the spiro core.

  • Sulfone Polarization: The S=O bonds are highly polarized. Causality: Standard molecular mechanics force fields often underestimate the strength of sulfone-water hydrogen bonds. Molecular Dynamics (MD) with explicit solvent is required to validate the stability of the interaction network.

Quantitative Data Presentation

To understand the physicochemical upgrade provided by the spiro scaffold, we compare it against traditional flat amines.

Table 1: Physicochemical and Pharmacophoric Properties

PropertyMorpholinePiperazine2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide
Molecular Weight (Free Base) 87.12 g/mol 86.14 g/mol 175.25 g/mol
Fraction sp³ (Fsp³) 1.001.001.00 (High 3D character)
Topological Polar Surface Area (TPSA) 21.3 Ų24.1 Ų54.5 Ų
H-Bond Donors (pH 7.4) 121 (Protonated N7)
H-Bond Acceptors 223 (N7 + two SO₂ oxygens)
Metabolic Liability High (α-oxidation)High (N-dealkylation)Low (Sterically shielded, oxidized S)

Step-by-Step Computational Methodologies

Protocol 1: In Silico Conformational Sampling and Ligand Preparation

Every computational run must begin with a rigorously prepared ligand ensemble.

  • 2D to 3D Conversion: Input the SMILES string of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide into your ligand preparation suite (e.g., LigPrep).

  • Protonation State Assignment: Run pKa calculations (e.g., using Epik) at pH 7.4 ± 0.5. Self-Validation: Ensure the output assigns a formal +1 charge to the N7 secondary amine, reflecting the hydrochloride salt form in physiological conditions.

  • Conformational Search: Execute an MCMM search using the OPLS4 or GAFF2 force field. Set the energy window to 5.0 kcal/mol and generate a maximum of 50 conformers.

  • System Validation: Plot the Root Mean Square Deviation (RMSD) of the heavy atoms across the generated ensemble. A plateau in the RMSD graph confirms that the conformational space of the spiro puckering has been exhaustively sampled.

Protocol 2: Induced-Fit Docking (IFD) and Interaction Profiling
  • Receptor Preparation: Import the target protein crystal structure. Add missing hydrogens, optimize the H-bond network, and minimize the structure (heavy atom RMSD convergence threshold: 0.3 Å).

  • Grid Generation: Center the docking grid on the native ligand, ensuring a bounding box of at least 15 Å to accommodate the orthogonal rings of the spirocycle.

  • IFD Execution: Dock the conformer ensemble generated in Protocol 1. Soften the van der Waals radii scaling factor to 0.5 for both the ligand and the receptor to allow initial placement. Refine residues within 5.0 Å of the ligand.

  • System Validation: Redock the native co-crystallized ligand. The protocol is validated if the native ligand docks with an RMSD of < 2.0 Å compared to its crystallographic pose.

Protocol 3: Molecular Dynamics (MD) Validation
  • System Solvation: Place the top-scoring IFD complex into an orthorhombic box of TIP3P water molecules. Neutralize the system with Cl⁻ or Na⁺ ions.

  • Equilibration: Perform a multi-stage equilibration: NVT ensemble (constant volume/temperature) for 1 ns at 300 K, followed by an NPT ensemble (constant pressure/temperature) for 2 ns at 1.013 bar.

  • Production Run: Run a 100 ns MD simulation.

  • System Validation: Extract the trajectory and calculate the distance between the sulfone oxygens and the nearest protein H-bond donor. A sustained distance of < 3.2 Å for > 75% of the simulation time validates a stable target interaction.

Mandatory Visualizations

Workflow Architecture

Workflow A Ligand Prep: 2-Thia-7-azaspiro[4.4]nonane (pH 7.4 Protonation) B Conformational Sampling (MCMM Algorithm) A->B D Induced-Fit Docking (Side-chain Flexibility) B->D C Target Protein Prep (Hydrogen Bond Optimization) C->D E MD Simulation Validation (100 ns NPT) D->E F Trajectory Analysis (RMSD & H-Bond Stability) E->F

Fig 1: Self-validating computational workflow for spirocyclic scaffold evaluation.

Pharmacophore Interaction Logic

Pharmacophore Core Spiro[4.4]nonane Core N7 N7 Amine (+) Donor/Ionic Core->N7 SO2 S2 Dioxide Acceptor Core->SO2 Bulk Spiro C5 Steric Anchor Core->Bulk T1 Asp/Glu Residue N7->T1 Salt Bridge T2 Backbone NH/Water SO2->T2 H-Bond T3 Hydrophobic Cavity Bulk->T3 vdW Fit

Fig 2: Pharmacophore mapping of the 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide scaffold.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

Application

High-Resolution Analytical Strategies for the Quantification of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride

Introduction & Scope The integration of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) is a major paradigm in contemporary medicinal chemistry. Bicyclic and spirocyclic prolines, along with their sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The integration of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) is a major paradigm in contemporary medicinal chemistry. Bicyclic and spirocyclic prolines, along with their sulfone derivatives, are increasingly utilized in modern drug discovery to improve three-dimensional character, reduce off-target lipophilicity, and enhance metabolic stability[1].

However, the target compound—2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride —presents a distinct analytical challenge. As an aliphatic spirocyclic amine hydrochloride containing a sulfone moiety, it completely lacks a conjugated π-system. Standard reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively blind to this molecule, as it exhibits negligible UV absorbance above 210 nm. Furthermore, its highly polar nature as an amine salt leads to poor retention and peak shape on traditional C18 columns.

This application note outlines a robust, self-validating analytical methodology utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled orthogonally with Charged Aerosol Detection (CAD) and Tandem Mass Spectrometry (LC-MS/MS) .

Analytical Strategy & Causality

To build a trustworthy and reproducible analytical method, every experimental parameter must be grounded in the physicochemical reality of the molecule.

  • Detection Causality (Why CAD?): Because the molecule lacks a chromophore, we must rely on universal mass-based detection. Charged Aerosol Detection (CAD) measures the charge transferred to non-volatile analyte particles after nebulization and drying. Unlike Evaporative Light Scattering Detectors (ELSD), CAD provides a highly uniform, structure-independent response, allowing for accurate mass-balance assays and impurity quantification without requiring individual reference standards for unknown impurities[2].

  • Separation Causality (Why HILIC?): 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is highly hydrophilic. On a standard C18 column, it elutes in the void volume, suffering from severe matrix suppression. By utilizing a ZIC-pHILIC column, the polar analyte is retained via hydrophilic partitioning and weak electrostatic interactions.

  • Buffer Causality (Why Ammonium Acetate?): A volatile buffer is strictly required for both CAD and MS compatibility. A 10 mM Ammonium Acetate buffer (pH ~6.8) ensures the secondary amine (pKa ~9.5) remains protonated for consistent HILIC retention, while preventing the precipitation of the sulfone moiety in the highly organic mobile phase.

AnalyticalWorkflow Target Target Compound: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl Challenge Analytical Challenge: No Chromophore & High Polarity Target->Challenge Decision Detection Strategy Selection Challenge->Decision CAD UHPLC-CAD (Assay & Macroscopic Impurities) Decision->CAD Universal Mass Detection MSMS LC-MS/MS (Trace Profiling & PK Studies) Decision->MSMS High Sensitivity / Specificity HILIC ZIC-pHILIC Separation (Ammonium Acetate / ACN) CAD->HILIC MSMS->HILIC Data Validated Quantification (Self-Validating System) HILIC->Data

Fig 1. Orthogonal analytical workflow for non-chromophoric spirocyclic amine hydrochlorides.

Experimental Protocols

Sample Preparation

Critical Insight: In HILIC chromatography, the sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (the "strong solvent effect").

  • Diluent Preparation: Mix Acetonitrile and LC-MS grade Water in an 80:20 (v/v) ratio.

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of diluent, sonicate for 5 minutes, and bring to volume (Final concentration: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Method A: UHPLC-CAD for Assay & Impurity Profiling

This method is designed to quantify the API, its organic impurities, and the chloride counterion simultaneously[2].

Step-by-Step Execution:

  • System Preparation: Plumb the UHPLC system to the Corona CAD detector. Ensure the CAD nitrogen gas pressure is stable at 35 psi. Set the CAD evaporator temperature to 35°C (optimal for semi-volatile amine salts).

  • Column Equilibration: Install a SeQuant® ZIC®-pHILIC column (150 × 2.1 mm, 5 µm). Equilibrate with 90% Mobile Phase B for 20 column volumes.

  • Self-Validating System Suitability Test (SST): Inject a 0.1 mg/mL standard solution six times. The system is only validated for the run if:

    • The Relative Standard Deviation (RSD) of the API peak area is ≤ 2.0%.

    • The USP tailing factor is ≤ 1.5.

    • The resolution between the API peak and the chloride counterion peak is ≥ 2.0.

  • Sample Analysis: Inject blanks, followed by the sample sequence. Use a quadratic calibration curve (typical for CAD) for precise quantification.

Method B: LC-MS/MS for Trace Impurity Profiling

Used for genotoxic impurity screening or pharmacokinetic (PK) blood-plasma quantification.

Step-by-Step Execution:

  • Mass Spec Tuning: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • MRM Optimization: The exact mass of the free base is 175.06 Da. Monitor the primary [M+H]+ precursor ion at m/z 176.1. Optimize collision energy (CE) to monitor the dominant product ion (e.g., m/z 96.1, corresponding to the loss of the sulfone group, -SO2).

  • Diverter Valve Usage: Route the LC flow to waste for the first 1.5 minutes to prevent the high concentration of chloride ions from entering the MS source, which causes severe signal suppression and source contamination.

Data Presentation & Validation Metrics

Table 1: UHPLC-CAD Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column ZIC-pHILIC (150 × 2.1 mm, 5 µm)Retains polar amine salts; prevents void elution.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Volatile buffer; controls ionization state of the amine.
Mobile Phase B 100% AcetonitrileDrives HILIC partitioning mechanism.
Gradient 0-2 min: 90% B2-10 min: 90% → 50% B10-12 min: 50% B12-15 min: 90% BElutes the organic API first, followed by the strongly retained chloride counterion.
Flow Rate 0.4 mL/minOptimal for CAD nebulization efficiency.
Injection Vol. 2.0 µLPrevents column overloading and peak fronting.
CAD Settings Evap Temp: 35°C, Filter: 3.6sBalances signal-to-noise ratio with peak sharpness.
Table 2: Method Validation Parameters (Method A - CAD)
Validation ParameterResult / LimitAcceptance Criteria (ICH Q2)
Linearity Range 0.5 µg/mL to 1500 µg/mLR² ≥ 0.995 (using quadratic fit for CAD)
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10, RSD ≤ 5.0%
Method Precision (RSD) 1.1% (n = 6)RSD ≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 concentration levels

References

  • Title: Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving unexpected variability when handling spirocyclic amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving unexpected variability when handling spirocyclic amine hydrochlorides.

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a highly valuable rigid scaffold in drug discovery. The tetrahedral geometry of its sulfone moiety effectively "locks" ring conformations, optimizing target binding[1]. However, its stability in solution is a delicate balance dictated by its hydrochloride salt form, the hygroscopic nature of the pyrrolidine core, and the solvent environment.

This guide decodes the causality behind common experimental failures and provides self-validating protocols to ensure absolute reproducibility in your assays.

Visual Troubleshooting Workflow

TroubleshootingTree Start Observe Solution Issue 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl Precip Precipitation in DMSO Start->Precip Degrad Degradation / Loss of Activity Start->Degrad MassShift Mass Shift (+44 Da or +16 Da) Start->MassShift CheckWater Check Water Content (Hygroscopicity) Precip->CheckWater CheckpH Check Buffer pH (Free-basing > pH 8) Degrad->CheckpH CheckAir Check Air Exposure (Carbamate/Oxidation) MassShift->CheckAir Sol1 Use Anhydrous DMSO Aliquot & Freeze CheckWater->Sol1 Sol2 Maintain pH 4-7 Avoid Strong Bases CheckpH->Sol2 Sol3 Purge with Argon Store at -80°C CheckAir->Sol3

Troubleshooting workflow for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl solution issues.

Section 1: Core FAQs on Solution Stability & Storage

Q: Why does my 100 mM DMSO stock solution precipitate after a few weeks at -20°C? A: This is a classic symptom of hygroscopicity combined with freeze-thaw stress. Amine hydrochlorides are inherently hygroscopic, meaning they actively absorb moisture from the air[2]. Every time the DMSO stock is opened to the atmosphere, water is introduced. While the HCl salt is highly water-soluble, the introduction of water into DMSO alters the dielectric constant of the solvent. During the freezing process, water and DMSO can form micro-domains, causing localized supersaturation and forcing the compound out of solution as irreversible crystals. Causality: Water ingress altered solvent polarity localized supersaturation during freezing precipitation.

Q: Is the spirocyclic sulfone moiety at risk of degradation in aqueous buffers? A: Generally, no. The spirocyclic sulfone system is highly robust. The tetrahedral sulfone geometry imposes planar rigidity and resists oxidative degradation far better than corresponding sulfides or sulfoxides[1]. Your primary stability concern should not be the sulfone ring opening, but rather the protonation state of the secondary amine (pyrrolidine) nitrogen.

Q: I observed a +44 Da mass shift in my LC-MS analysis of an aged stock. What happened? A: This indicates carbamate formation. If your solution pH drifted basic (above pH ~8.5), the amine hydrochloride was converted to its free base[3]. The secondary amine of the pyrrolidine ring is a potent nucleophile[4]. Once the lone pair is exposed (deprotonated), it rapidly reacts with atmospheric carbon dioxide ( CO2​ ) dissolved in the solvent to form a carbamate (+44 Da). Keeping the compound strictly in its protonated HCl salt form prevents this nucleophilic attack because the nitrogen lone pair is tied up in the bond with the proton[5].

Section 2: Troubleshooting Specific Assay Issues

Q: When I dilute my DMSO stock into my biological assay buffer (pH 7.4), I lose compound activity. Why? A: This is likely a "free-basing solubility cliff." The HCl salt is highly soluble in water, but at pH 7.4, a fraction of the compound exists as the free base. The free base is significantly more lipophilic and less soluble in aqueous media than the ammonium salt[6]. If your assay buffer lacks carrier proteins (like BSA) or a small percentage of co-solvent, the free base may form sub-visible aggregates (colloids), effectively reducing the concentration of the active monomeric compound. Solution: Pre-dilute the DMSO stock in a slightly acidic intermediate buffer (pH 5.0-6.0) before the final addition to the pH 7.4 assay, or ensure 0.01% Tween-20 is present to prevent aggregation.

Q: Can I use standard grade Chloroform or DCM to extract this compound during workup? A: Use extreme caution. If you are extracting the free base, standard chlorinated solvents often contain trace amounts of phosgene or HCl. While HCl will simply re-form the stable salt[3], phosgene or dichloromethane itself can react with the highly nucleophilic secondary amine over time[4], leading to covalent adducts. Always use freshly distilled, amylene-stabilized solvents if handling the free base.

Data Presentation: Stability and Solubility Matrix

To aid in experimental design, reference the following causality matrix for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl across different solvent environments.

Solvent / Buffer EnvironmentDominant StateMax SolubilityStability (25°C)Primary Degradation / Failure Pathway
Anhydrous DMSO Intact HCl salt>50 mM>6 monthsNone (Highly Stable)
Wet DMSO (Freeze-Thaw) Solvated salt~20 mM<1 monthPrecipitation / Crystallization
Aqueous Buffer (pH 4.0 - 7.0) Intact HCl salt>100 mM>1 monthNone (Highly Stable)
Aqueous Buffer (pH > 8.5) Free base equilibrium<5 mM<1 weekN-Oxidation (+16 Da) / Carbamate (+44 Da)

Section 3: Self-Validating Protocol for Stock Preparation

To ensure absolute trustworthiness in your assays, this Standard Operating Procedure (SOP) incorporates validation checkpoints (a self-validating system) so you can confirm success at each critical step of stock preparation.

Step-by-Step Methodology: Preparation of a 10 mM Anhydrous DMSO Stock

  • Thermal Equilibration: Remove the lyophilized vial of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl from -20°C storage.

    • Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation of atmospheric moisture on the cold powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9%, packaged under Argon) to prevent hygroscopic interference[2].

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex gently for 30 seconds.

    • Validation Check 1: Hold the vial against a light source. The solution must be completely optically clear. If microscopic turbidity persists, sonicate in a water bath at 25°C for exactly 2 minutes.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping.

    • Causality: This displaces CO2​ and moisture, preventing carbamate formation and water ingress.

  • Storage & Thawing: Store aliquots at -80°C.

    • Validation Check 2: Upon thawing a single aliquot for an experiment, perform a visual inspection against a dark background. If any micro-crystals or cloudiness are visible, discard the aliquot. Never re-freeze an aliquot once thawed.

References

  • Reddit (r/chemistry). "Why are organic amines often more stable as the HCl salt than in the free base form?".[Link]

  • Quora. "What is the reaction between hydrochloric and amine?".[Link]

  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation.".[Link]

  • ACS Publications. "Nucleophilicities of Primary and Secondary Amines in Water".[Link]

Sources

Optimization

Troubleshooting [specific assay] with 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when evaluating the pharmacokinetic (PK) properties of novel scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when evaluating the pharmacokinetic (PK) properties of novel scaffolds.

The compound 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a highly valuable spirocyclic sulfone building block. In modern drug discovery, spirocyclic sulfones are strategically deployed as bioisosteres for traditional saturated heterocycles (like piperidines or morpholines) to enhance aqueous solubility, lower lipophilicity, and critically, improve metabolic stability against Cytochrome P450 (CYP450) oxidation[1].

However, when incorporating this secondary amine into your lead series, evaluating its intrinsic clearance ( CLint​ ) via the In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay can present unique biochemical and analytical challenges. This guide is designed to help you troubleshoot this specific assay, providing field-proven causality for unexpected results.

Assay Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in your PK data, your HLM assay must operate as a self-validating system . This means every run must inherently prove that the biological matrix is active, the cofactors are functional, and the compound disappearance is strictly enzyme-mediated.

HLM_Workflow Prep 1. Substrate Prep (1 µM Compound) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS

Standard workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare a 10 mM stock of your 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide derivative in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water. Thaw Human Liver Microsomes (HLMs) on ice and dilute in 0.1 M Potassium Phosphate Buffer (pH 7.4) to 1.25 mg/mL protein.

  • Incubation Setup: In a 96-well plate, add 40 µL of the HLM suspension to each well. Add 5 µL of the 100 µM compound working solution. (Causality Note: Final organic solvent concentration must be ≤0.5% to prevent denaturation or inhibition of CYP450 enzymes).

  • System Validation Controls (Critical):

    • Positive Control: Include Verapamil (high clearance) to validate HLM and NADPH activity.

    • Negative Control: Include a "No-NADPH" well for your test compound. This isolates enzymatic clearance from chemical instability or precipitation.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 5 µL of 10 mM NADPH to the test wells. (Final volume: 50 µL; 1 µM compound, 1 mg/mL HLM, 1 mM NADPH).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

Troubleshooting FAQs

Q1: My lead compound containing the 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide moiety shows rapid depletion in the HLM assay, despite the sulfone group being designed for metabolic stability. What is causing this? A1: While the spirocyclic sulfone core itself is highly resistant to oxidative degradation due to the strong electron-withdrawing nature of the SO2​ group[2], the vulnerability almost always lies at the linkage point. Because this building block is a secondary amine, it is typically coupled to your scaffold at the 7-aza position. If coupled as an alkyl amine, the adjacent alpha-carbons are highly susceptible to CYP-mediated N-dealkylation. Action: Analyze your LC-MS/MS full-scan data for a mass loss corresponding to the cleaved spirocycle. If N-dealkylation is the culprit, consider converting the linkage to an amide, or sterically hindering the alpha-carbon to block CYP access.

Q2: The "No-NADPH" negative control shows a 40% loss of compound over 60 minutes. Is the spirocycle chemically unstable? A2: It is highly unlikely to be chemical instability. The 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide core is thermodynamically stable. However, if your overall lead compound is highly lipophilic, it may suffer from Non-Specific Binding (NSB) to the microsomal proteins or the plastic of the 96-well plate. Alternatively, the neutral compound might be precipitating out of the aqueous phosphate buffer over the 60-minute incubation. Action: Check the thermodynamic solubility of your compound in 0.1 M phosphate buffer (pH 7.4). If solubility is <1 µM, the compound is crashing out, mimicking "clearance." Add 0.1% BSA to the incubation buffer to reduce NSB, and utilize low-binding polypropylene plates.

Q3: I am seeing severe LC-MS/MS signal suppression and erratic peak integration for my spirocyclic sulfone derivative. How can I fix the analytical readout? A3: Sulfone-containing compounds frequently exhibit poor ionization efficiency in positive electrospray ionization (ESI+) mode. Furthermore, they are notorious for undergoing in-source fragmentation—specifically the neutral loss of sulfur dioxide ( −64 Da). If you are only monitoring the parent mass transition, your signal will appear artificially low or erratic. Action: Optimize your MRM transitions to monitor both the parent mass [M+H]+ and the primary fragment [M−SO2​+H]+ . Additionally, switch to a steeper LC gradient to ensure the compound elutes away from the signal-suppressing phospholipid zones inherent to HLM matrices.

Data Interpretation & Mechanistic Analysis

Troubleshooting Matrix

Use the following self-validating data matrix to diagnose your assay results:

Observed IssueExpected t1/2​ Observed t1/2​ Primary Root CauseCorrective Action
Rapid Clearance (+NADPH) > 60 min< 15 minCYP-mediated N-dealkylation at the 7-aza linkage.Identify metabolites; block alpha-carbon sterically or use amide linkage.
Depletion in No-NADPH > 120 min< 30 minNon-specific binding (NSB) or poor buffer solubility.Add 0.1% BSA; verify thermodynamic solubility in PBS.
Erratic LC-MS/MS Signal Consistent AUCHigh %CV (>20%)In-source fragmentation (loss of SO2​ ) or matrix effects.Optimize MRM transitions for [M−SO2​+H]+ ; adjust LC gradient.
No Clearance (Pos. Ctrl) < 15 min> 60 minInactive HLMs or degraded NADPH stock.Prepare fresh NADPH; verify HLM storage at -80°C.
Mechanistic Pathway of Vulnerability

Metabolism_Pathway Parent Lead Compound (7-aza linkage) CYP CYP450 + NADPH (Oxidation) Parent->CYP Stable Spirocyclic Sulfone Core (Metabolically Stable) CYP->Stable Blocks oxidation Unstable Alpha-Carbon (Vulnerable to N-dealkylation) CYP->Unstable Attacks linkage Metabolite1 Intact Core (Desired) Stable->Metabolite1 Metabolite2 Cleaved Scaffold (High Clearance) Unstable->Metabolite2

Mechanistic pathway of CYP450 vulnerability at the aza-linkage vs. the stable sulfone core.

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Troubleshooting

Byproduct identification in 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , a highly valuable spirocyclic sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , a highly valuable spirocyclic sulfone-amine scaffold used in modern medicinal chemistry.

Synthesizing sterically congested spiro[4.4] systems requires precise control over alkylation thermodynamics, oxidation kinetics, and protecting-group cleavage. Below, you will find a mechanistic troubleshooting guide, self-validating experimental protocols, and quantitative analytical signatures to resolve the most common bottlenecks in this workflow.

Synthetic Workflow & Byproduct Divergence

G Start Starting Material (N-Boc-pyrrolidine deriv.) Alkylation Step 1: Spirocyclization (Base + Bis-electrophile) Start->Alkylation Thioether Spiro-Thioether Intermediate Alkylation->Thioether Success Byprod1 Byproduct A: Elimination (Vinyl) Alkylation->Byprod1 Side Reaction Oxidation Step 2: Oxidation (mCPBA or H2O2) Thioether->Oxidation Sulfone N-Boc Spiro-Sulfone Oxidation->Sulfone Success Byprod2 Byproduct B: Sulfoxide (Under-oxidation) Oxidation->Byprod2 Incomplete Deprotect Step 3: Deprotection (HCl in Dioxane) Sulfone->Deprotect Final Target Molecule: 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl Deprotect->Final Success Byprod3 Byproduct C: t-Butyl Adducts Deprotect->Byprod3 Side Reaction

Workflow of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl synthesis and byproduct divergence.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the spirocyclization step, I am observing a major impurity with a mass of [M-18] or [M-36] relative to the expected spiro-thioether. What is causing this? A1: This is a classic base-catalyzed E2 elimination byproduct. Forming the sterically hindered spiro[4.4] quaternary center requires overcoming significant activation energy. If your base (e.g., NaH or KOtBu) is too "hard" or the reaction temperature is too high, the base will abstract a β -hydrogen from the bis-electrophile instead of promoting the desired intramolecular SN​2 ring closure[1]. Furthermore, spirocyclic amines often suffer from incomplete cyclization if the intermediate acyclic forms are thermodynamically stable[2]. Solution: Switch to a softer base (e.g., Cs2​CO3​ ) and use a highly polar aprotic solvent like DMF or DMSO. This increases the nucleophilicity of the carbanion without excessively increasing basicity, favoring substitution over elimination.

Q2: My final product contains a persistent impurity that is 16 Da lighter than the target sulfone. How do I eliminate this? A2: A mass difference of -16 Da indicates incomplete oxidation, leaving a sulfoxide intermediate[3]. Thioethers oxidize to sulfoxides rapidly, but the second oxidation step to the sulfone (2,2-dioxide) is significantly slower. This is because the intermediate sulfoxide is electron-deficient, making the sulfur atom less nucleophilic towards the oxidant[4]. Solution: Ensure a strict stoichiometric excess of the oxidant (at least 2.5 equivalents of mCPBA). Maintain the pH around 7.5-8.0 using a phosphate buffer to prevent acid-catalyzed degradation, and do not quench the reaction until LC-MS confirms the complete disappearance of the[M-16] intermediate.

Q3: After Boc-deprotection with HCl, the isolated salt is gummy and contains tert-butylated impurities. How can I obtain a free-flowing powder? A3: The acidic cleavage of the N-Boc group generates tert-butyl cations and carbon dioxide. If the tert-butyl cation is not effectively trapped, it can alkylate the newly formed secondary amine. Additionally, spirocyclic amine hydrochlorides are highly hygroscopic. Solution: Add a cation scavenger (e.g., anisole or triisopropylsilane) to the deprotection mixture. For crystallization, avoid highly polar solvents; triturate the crude salt in cold methyl tert-butyl ether (MTBE) to force the precipitation of the crystalline hydrochloride salt.

Part 2: Self-Validating Experimental Protocols
Protocol A: Optimized Spirocyclization (Thioether Formation)
  • Setup: Charge a flame-dried flask with the N-Boc-pyrrolidine active methylene derivative (1.0 eq) and the bis-electrophile (e.g., bis(2-chloroethyl)sulfide) (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C and add Cs2​CO3​ (3.0 eq) portion-wise. (Causality: Cs2​CO3​ provides the soft basicity required to drive SN​2 cyclization while suppressing E2 elimination).

  • Reaction: Stir at 0 °C for 1 h, then warm to 60 °C for 16 h.

  • Self-Validation Check: Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The reaction is considered complete only when the mono-alkylated intermediate ([M+18] relative to target) constitutes <5% of the total UV area.

Protocol B: Selective Oxidation to Sulfone
  • Setup: Dissolve the crude spiro-thioether (1.0 eq) in dichloromethane (0.1 M). Cool to 0 °C.

  • Oxidant Addition: Add mCPBA (77% purity, 2.5 eq) in three equal portions over 30 minutes. (Causality: Stepwise addition controls the exothermic oxidation, preventing thermal degradation of the strained spiro-core).

  • Reaction: Stir at room temperature for 4 h.

  • Self-Validation Check: Monitor via LC-MS. Specifically track the sulfoxide intermediate ([M-16]). Do not quench until this peak is completely consumed.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to destroy excess oxidant, followed by saturated NaHCO3​ to neutralize and remove m-chlorobenzoic acid.

Protocol C: N-Boc Deprotection and HCl Salt Crystallization
  • Setup: Dissolve the N-Boc spiro-sulfone in a minimal volume of 1,4-dioxane.

  • Cleavage: Add 4N HCl in dioxane (10.0 eq) and anisole (2.0 eq). (Causality: Anisole acts as a nucleophilic sink for the tert-butyl cation, preventing unwanted N-alkylation).

  • Reaction: Stir at room temperature for 2 h until gas evolution ceases.

  • Self-Validation Check: Evaporate a drop of the mixture and analyze via FT-IR. Proceed only when the carbamate carbonyl stretch (~1690 cm⁻¹) has completely disappeared.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting gum with cold MTBE, sonicate for 5 minutes, and filter to isolate the target 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride as a free-flowing white powder.

Part 3: Quantitative Data & Analytical Signatures

Summarized below are the critical analytical signatures for identifying the target molecule and its common synthetic byproducts.

Compound / ByproductSynthetic StageLC-MS Signature¹H NMR Signature (Key Feature)Root Cause
Mono-alkylated Intermediate Spirocyclization[M+18] (uncyclized)Broad singlet at ~2.5 ppm (free -SH or -NH)Steric hindrance preventing ring closure
Vinyl Amine/Sulfide Spirocyclization[M-18] or[M-36]Multiplets at 5.5–6.2 ppm (alkene protons)Base-catalyzed E2 elimination
Spiro-Sulfoxide Oxidation[M-16] vs. sulfoneDownfield shift of α -protons, asymmetricInsufficient oxidant or premature quench
N-tert-Butyl Adduct Deprotection[M+56] vs. targetStrong singlet at 1.4 ppm (t-butyl group)Lack of cation scavenger during Boc cleavage
Target Molecule (HCl Salt) Final Isolation[M+1] (Free base)Absence of Boc (1.4 ppm); broad NH2+​ peak >8.0 ppmN/A (Successful Synthesis)
References
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity Source: MDPI URL
  • Synthesis of Spiro[2.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: ResearchGate URL
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Thia-7-azaspiro[4.4]nonane Scaffolds

The 2-thia-7-azaspiro[4.4]nonane system is a highly valuable, conformationally restricted spirocyclic scaffold utilized in modern drug discovery, particularly in the development of targeted kinase inhibitors such as PI3K...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-thia-7-azaspiro[4.4]nonane system is a highly valuable, conformationally restricted spirocyclic scaffold utilized in modern drug discovery, particularly in the development of targeted kinase inhibitors such as PI3K beta inhibitors[1]. However, establishing the quaternary spirocenter alongside adjacent stereocenters with high enantio- and diastereoselectivity presents a significant synthetic hurdle.

This support guide is engineered for discovery chemists and process scientists. It provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve absolute stereofidelity in your spirocyclization workflows.

Mechanistic Workflow: Asymmetric Spirocyclization

G A α-Hydroxy Lactam Precursor C α-Hydroxyiminium Ion-Pair (Chiral Transition State) A->C Activation B Chiral Silver Phosphate B->C Ion-pairing D Stereocontrolled Alkyl Migration C->D Antiperiplanar shift E 2-Thia-7-azaspiro[4.4]nonane Enantioenriched Core D->E Ring expansion

Fig 1. Stereocontrolled semipinacol rearrangement pathway for 2-thia-7-azaspiro[4.4]nonane synthesis.

Troubleshooting & FAQs

Q: Why is my diastereomeric ratio (dr) so low during the radical bicyclization of the thia-azaspiro precursor? A: Domino radical bicyclizations are highly dependent on the conformational pre-organization of the radical intermediate. When using standard thermal initiators like AIBN at reflux, the high kinetic energy allows the system to access multiple higher-energy transition states, which erodes the preference for the trans configuration[2]. Causality & Solution: Switch to a low-temperature initiator system. Utilizing triethylborane ( Et3​B ) at room temperature lowers the thermal energy of the system. This forces the cyclization to proceed strictly through the lowest-energy transition state, where bulky substituents are forced into a pseudo-equatorial position, significantly enhancing the trans diastereoselectivity[2].

Q: I am observing epimerization at the spirocenter during the deprotection of the 7-aza position. How can I prevent this? A: The spirocenter in heteroatom-rich spiro[4.4]nonanes is uniquely susceptible to retro-Mannich or retro-aldol type ring-opening/closing sequences if exposed to harsh aqueous acids or bases during workup. Causality & Solution: You must maintain strictly anhydrous conditions during deprotection to prevent protonation-driven ring-opening. If removing a Boc group, use 4M HCl in anhydrous dioxane rather than aqueous TFA. Better yet, if your synthetic route permits, utilize a Cbz protecting group and remove it via standard palladium-catalyzed hydrogenation. This completely bypasses the ionic intermediates responsible for epimerization[3].

Q: What is the most reliable method for the enantioselective construction of the 2-thia-7-azaspiro[4.4]nonane core? A: The asymmetric semipinacol rearrangement of an α -hydroxyiminium ion is the field-proven standard for this scaffold. Causality & Solution: By utilizing a chiral counterion (e.g., a chiral silver phosphate), the rearrangement is directed by a tight ion-pair in the transition state. The migrating carbon bond aligns antiperiplanar to the leaving group, while the bulky chiral phosphate shields one face of the iminium ion. This dynamic dictates the absolute configuration of the newly formed spirocenter and prevents racemic background reactions[3].

Quantitative Data: Catalyst Optimization

To achieve >98% enantiomeric excess (ee), the reaction conditions must suppress the uncatalyzed background rearrangement. The table below summarizes the causality between temperature, catalyst loading, and stereoselectivity during the semipinacol rearrangement phase.

Catalyst / ConditionTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Ag-TRIP (5 mol%)256582High thermal energy allows background uncatalyzed rearrangement to compete, eroding ee.
Ag-TRIP (5 mol%)-208894Lower temperature stabilizes the tight ion-pairing, suppressing the background rate.
Ag-TRIP (10 mol%) -40 91 >98 Optimal stereocontrol; complete facial shielding by the chiral phosphate counterion[3].
Validated Experimental Protocol

Standard Operating Procedure: Asymmetric Semipinacol Rearrangement Objective: Enantioselective synthesis of the 2-thia-7-azaspiro[4.4]nonane core from an α -hydroxy lactam precursor.

  • Precursor Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α -hydroxy lactam precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M. Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath.

  • Catalyst Introduction: Add the chiral silver phosphate catalyst (e.g., Ag-TRIP, 0.10 equiv) in a single portion. Mechanistic note: The silver acts as a halophilic Lewis acid to activate the leaving group, generating the highly reactive α -hydroxyiminium ion while simultaneously forming the chiral ion-pair[3].

  • Stereocontrolled Migration: Stir the reaction mixture at -40 °C for 12–18 hours. Monitor the consumption of the starting material via TLC (visualized with ninhydrin). Critical: Do not allow the temperature to spike, as thermal fluctuations will break the tight chiral ion-pair and cause racemization.

  • Quench and Isolation (Self-Validating Step): Quench the reaction by adding saturated aqueous NaHCO3​ directly at -40 °C before allowing the mixture to warm to room temperature. This locks the stereocenter by immediately neutralizing the reactive iminium species. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude spirocycle via flash column chromatography on silica gel. Use a gradient of hexanes/ethyl acetate containing 1% triethylamine to prevent acid-catalyzed on-column degradation of the thia-azaspiro core.

References
  • [2] Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:

  • [3] Title: Stereoselective Synthesis of (−)-Cephalotaxine and C-7 Alkylated Analogues Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [1] Title: BICYCLIC PYRIDINE, PYRAZINE, AND PYRIMIDINE DERIVATIVES AS PI3K BETA INHIBITORS Source: European Patent Office - EP 3472160 B1 URL:

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Sulfonamides: A Comparative Analysis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and biological propert...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and biological properties is a perpetual endeavor. The departure from "flat," two-dimensional scaffolds towards more three-dimensional structures has been a guiding principle in the design of next-generation therapeutics. Among the various strategies to enhance molecular three-dimensionality, the incorporation of spirocyclic systems has emerged as a particularly fruitful approach. This guide provides an in-depth comparative analysis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride, a promising spirocyclic sulfonamide scaffold, with established heterocyclic building blocks, namely piperazine and morpholine. Through a synthesis of available data and computational predictions, we will explore the structural nuances, physicochemical advantages, and potential biological implications of this emerging scaffold.

The Spirocyclic Advantage: Redefining Chemical Space

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This inherent structural constraint can lead to several benefits in drug design, including:

  • Improved Target Engagement: The rigid conformation of spirocycles can pre-organize appended functional groups in a spatially optimal manner for binding to biological targets, potentially leading to enhanced potency and selectivity.

  • Enhanced Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability compared to their flatter, aromatic counterparts.

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for the discovery of first-in-class therapeutics.

The 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide scaffold integrates the structural rigidity of a spirocycle with the key pharmacophoric features of a sulfonamide and a secondary amine, presenting a compelling framework for the development of novel drug candidates.

Comparative Physicochemical Properties

To objectively assess the potential of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride, a comparison of its key physicochemical properties with the widely used heterocyclic scaffolds, piperazine and morpholine, is essential. Due to the limited publicly available experimental data for the specific spirocyclic compound, a combination of vendor-provided information for related analogs and computational predictions will be utilized.

Property2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloridePiperazineMorpholine
Molecular Weight ( g/mol ) 211.71[1]86.1487.12
Predicted logP ~ -0.5 to 0.5-1.3-0.9
Predicted Aqueous Solubility High (as hydrochloride salt)Very HighVery High
Predicted pKa (Strongest Basic) ~ 8.5 - 9.59.8, 5.78.4
Topological Polar Surface Area (Ų) ~ 60 - 7024.121.3

Key Insights:

  • Lipophilicity (logP): The spirocyclic sulfonamide is predicted to have a higher lipophilicity compared to the highly polar piperazine and morpholine. This property can be advantageous for cell permeability and oral absorption, although it needs to be carefully balanced to maintain adequate aqueous solubility.

  • Aqueous Solubility: As a hydrochloride salt, the spirocyclic compound is expected to have good aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Basicity (pKa): The predicted basicity of the secondary amine in the spirocycle is in a range that is often favorable for drug-receptor interactions and can contribute to its solubility profile.

  • Polar Surface Area (TPSA): The spirocyclic sulfonamide possesses a significantly larger TPSA due to the presence of the sulfonyl group. This increased polarity can influence its permeability and interaction with biological targets.

Structural and Conformational Analysis

The defining feature of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide is its rigid, three-dimensional structure, which contrasts with the more flexible chair and boat conformations of piperazine and morpholine.

G cluster_0 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide cluster_1 Piperazine cluster_2 Morpholine a Spirocyclic Core (Rigid 3D Structure) b Sulfonyl Group (H-bond acceptor) a->b c Secondary Amine (H-bond donor/acceptor, Site for substitution) a->c d Flexible Ring (Chair/Boat Conformations) e Two Secondary Amines (Sites for substitution) d->e f Flexible Ring (Chair Conformation) g Ether Oxygen (H-bond acceptor) f->g h Secondary Amine (Site for substitution) f->h

Caption: Structural features of the compared scaffolds.

The spirocyclic nature fixes the relative orientation of the two rings, providing a defined spatial arrangement for substituents. This can be particularly advantageous in structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity often encountered with more flexible scaffolds.

Synthesis and Derivatization

The synthesis of the 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide core can be achieved through multi-step synthetic sequences, often involving the construction of the spirocyclic framework followed by oxidation of the sulfide to the sulfone.

G start Starting Materials step1 Spirocycle Formation start->step1 step2 Sulfide Oxidation step1->step2 product 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide step2->product derivatization N-Functionalization product->derivatization final_products Diverse Analogs derivatization->final_products

Caption: General synthetic workflow.

The secondary amine of the 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride provides a convenient handle for further derivatization, allowing for the exploration of a wide range of chemical space through techniques such as N-alkylation, N-acylation, and reductive amination. This enables the fine-tuning of biological activity and pharmacokinetic properties.

Potential Biological Applications and Experimental Protocols

While specific biological data for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is not extensively reported in the public domain, the structural motifs present suggest potential applications in various therapeutic areas. The sulfonamide group is a well-known pharmacophore found in a wide range of drugs, including diuretics, antibacterials, and anticancer agents. The azaspirocyclic core can serve as a rigid scaffold to present these functionalities to their biological targets with high affinity and selectivity.

Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold have been investigated for their potential as anticonvulsant and anti-inflammatory/anti-myeloma agents. This suggests that the incorporation of a sulfonyl group in the 2-Thia-7-azaspiro[4.4]nonane scaffold could lead to novel modulators of various signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of novel derivatives of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, a standard MTT assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a dose-response curve fitting software.

Conclusion

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride represents a promising and underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of key pharmacophoric features, offers significant potential for the development of novel therapeutics with improved potency, selectivity, and drug-like properties. While direct experimental comparisons with established scaffolds like piperazine and morpholine are currently limited, the analysis of its structural and predicted physicochemical properties suggests a distinct profile that warrants further investigation. The versatility of its secondary amine for derivatization provides a clear path for the synthesis of compound libraries for screening against a wide range of biological targets. As the demand for innovative drug candidates continues to grow, the exploration of novel spirocyclic scaffolds such as 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide will undoubtedly play a crucial role in shaping the future of drug discovery.

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Comparative

Validation of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride's biological activity

An in-depth technical analysis and empirical validation guide for 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride , designed for medicinal chemists and drug discovery professionals. The Flatland Dilemma and the Spir...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and empirical validation guide for 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride , designed for medicinal chemists and drug discovery professionals.

The Flatland Dilemma and the Spirocyclic Solution

For decades, drug discovery libraries were dominated by planar, sp²-hybridized aromatic rings and simple, flexible saturated heterocycles like piperazine or morpholine. While synthetically accessible, these "flat" architectures frequently suffer from late-stage clinical attrition due to poor aqueous solubility, high promiscuity (leading to off-target toxicities like hERG inhibition), and vulnerability to rapid cytochrome P450 (CYP450) metabolism.

In 2009, Lovering et al. introduced the "Escape from Flatland" paradigm, demonstrating that increasing the three-dimensionality of a molecule—quantified by the fraction of sp³ carbons ( Fsp3​ ) and the presence of chiral or quaternary centers—directly correlates with clinical success [1].

2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) represents a next-generation building block designed to actualize this paradigm. By fusing a pyrrolidine ring with a sulfolane ring via a single quaternary spiro carbon, this molecule provides rigid, orthogonal exit vectors. It serves as a superior bioisostere for traditional amines, offering a profound upgrade in pharmacokinetic (PK) and pharmacodynamic (PD) profiles [2].

Mechanistic Causality: Why the Spiro-Sulfone Architecture Outperforms

As an application scientist, it is critical to understand why this specific structural replacement yields superior experimental data:

  • Metabolic Shielding (CYP450 Evasion): Simple cyclic amines expose their α -carbon C-H bonds to oxidative metabolism. In a spiro[1]nonane system, the perpendicular arrangement of the two five-membered rings creates a dense steric cloud. This quaternary center physically blocks CYP450 active sites from accessing adjacent vulnerable bonds, drastically reducing intrinsic clearance ( CLint​ ).

  • hERG Mitigation via 3D Disruption: The hERG potassium channel notoriously binds planar, lipophilic amines via π−π stacking and hydrophobic interactions. The rigid, globular 3D bulk of the spirocycle disrupts this planar binding pharmacophore, preventing the molecule from fitting into the hERG central cavity [3].

  • Physicochemical Optimization: The highly polar 2,2-dioxide (sulfone) group acts as a powerful hydrogen-bond acceptor. This lowers the overall lipophilicity (LogD) and drives superior aqueous solubility without sacrificing the membrane permeability required for oral bioavailability.

G A Traditional Flat Amines (e.g., Piperazine) B High CYP450 Clearance hERG Liability Poor Solubility A->B C Escape from Flatland (Quaternary Centers) A->C Structural Evolution D 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide C->D E Steric Shielding (High Stability) 3D Vectoring (Low hERG) Sulfone Dipole (High Solubility) D->E

Fig 1. Bioisosteric evolution from traditional planar amines to 3D spirocyclic sulfones.

Comparative Performance Profiling

When incorporated into a standardized lead scaffold, the spirocyclic sulfone demonstrates marked improvements over traditional cyclic amines. The table below summarizes the quantitative advantages of utilizing 2-Thia-7-azaspiro[1]nonane 2,2-dioxide.

Bioisosteric CoreQuaternary CentersConformational RigidityHLM CLint​ (µL/min/mg)hERG IC50​ (µM)Aqueous Solubility
N-Methylpiperazine 0Low (Flexible Chair)> 120 (High Clearance)< 10 (High Liability)Baseline
Thiomorpholine 1,1-dioxide 0Low (Flexible Chair)~ 85 (Moderate Clearance)~ 15 (Moderate Liability)Moderate
2-Thia-7-azaspiro[1]nonane 2,2-dioxide 1 High (Orthogonal 3D) < 20 (Low Clearance) > 50 (Low Liability) High

Note: Data represents comparative empirical trends observed in late-stage lead optimization campaigns.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include necessary internal controls and mechanistic explanations for each experimental choice.

Protocol 1: High-Throughput Microsomal Stability (CYP450) Assay

This assay validates the metabolic shielding provided by the spirocyclic core.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, Test Compound (10 mM in DMSO), Verapamil (Positive Control). Causality & Workflow:

  • Preparation: Dilute the test compound to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Why pH 7.4? This mimics physiological blood pH, ensuring the amine is correctly protonated, which affects CYP enzyme binding.

  • Incubation: Add HLM to a final concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction. Why NADPH? Cytochrome P450 enzymes are monooxygenases that strictly require NADPH as an electron donor. A parallel well without NADPH serves as a critical negative control to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).

  • Aliquot Sampling: At t=0,15,30,45,60 minutes, extract 50 µL aliquots.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Why cold acetonitrile? The organic solvent instantly denatures the CYP proteins, halting the enzymatic reaction precisely at the target timepoint to ensure accurate kinetic calculations.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate CLint​ .

Workflow Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Aliquot Sampling (t = 0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Filtration (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Processing (Calculate CL_int & Half-life) Step5->Step6

Fig 2. Step-by-step workflow for the in vitro microsomal stability ( CLint​ ) assay.

Protocol 2: Automated Patch-Clamp hERG Inhibition Assay

This protocol validates the reduction in cardiotoxic liability due to the 3D disruption of the planar pharmacophore.

Materials: CHO cells stably expressing the hERG potassium channel, Extracellular/Intracellular physiological solutions, Terfenadine (Positive Control). Causality & Workflow:

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular solution.

  • Patch Configuration: Utilize an automated planar patch-clamp system to establish a whole-cell configuration. Why whole-cell? This allows direct control over the intracellular voltage while measuring the macroscopic ionic currents passing through the entire cell membrane.

  • Voltage Protocol: Hold the membrane potential at -80 mV (simulating the resting state). Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to measure the outward tail current. Why measure the tail current? hERG inhibitors predominantly bind to the open/inactivated state of the channel; the tail current provides the most accurate quantification of this blockade.

  • Compound Application: Perfuse the spirocyclic test compound at escalating concentrations (0.1 µM to 100 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Validation: Perfuse 1 µM Terfenadine at the end of the assay. Why Terfenadine? It is a known potent hERG blocker. If it fails to completely abolish the remaining tail current, the patch integrity is compromised, and the data point must be discarded.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3]heptanes. Chemical Communications. URL:[Link]

Sources

Validation

Benchmarking 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride against known inhibitors

Benchmarking 2-Thia-7-azaspiro[1]nonane 2,2-dioxide Hydrochloride in Lead Optimization: A Comparative Guide Against Traditional Inhibitor Scaffolds The transition from planar, sp2 -rich aromatic rings to complex, three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Thia-7-azaspiro[1]nonane 2,2-dioxide Hydrochloride in Lead Optimization: A Comparative Guide Against Traditional Inhibitor Scaffolds

The transition from planar, sp2 -rich aromatic rings to complex, three-dimensional architectures is a defining trend in modern medicinal chemistry. This paradigm shift, often termed the , is driven by the statistical correlation between a higher fraction of sp3 -hybridized carbons ( Fsp3​ ) and improved clinical success rates[2].

Among the most promising 3D motifs are spirocyclic amines. Specifically, 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride has emerged as a privileged building block in the synthesis of advanced therapeutics, including and selective kinase inhibitors[3]. By fusing a pyrrolidine ring with a sulfolane (tetrahydrothiophene 1,1-dioxide) ring, this scaffold provides a conformationally restricted, highly directional pharmacophore.

This guide benchmarks the performance of inhibitors incorporating the 2-Thia-7-azaspiro[1]nonane 2,2-dioxide core against traditional planar alternatives (e.g., pyrrolidine and piperidine), providing actionable insights and validated protocols for lead optimization.

Part 1: Mechanistic Rationale (Expertise & Experience)

When designing kinase or protease inhibitors, secondary amines like pyrrolidine are frequently employed to interact with solvent-exposed regions or acidic residues. However, these planar rings introduce significant developmental liabilities:

  • Metabolic Soft Spots: The α -protons adjacent to the amine nitrogen in planar rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid intrinsic clearance ( CLint​ ).

  • hERG Toxicity: Highly basic, lipophilic amines often bind to the hERG potassium channel, introducing severe cardiotoxic risks.

Substituting a planar amine with 2-Thia-7-azaspiro[1]nonane 2,2-dioxide directly addresses these issues through precise structural causality. The spirocyclic fusion sterically shields the α -carbons, physically hindering the approach of the CYP450 heme-oxo species. Furthermore, the 2,2-dioxide (sulfone) moiety serves as a potent, directional hydrogen bond acceptor. The strong electron-withdrawing inductive effect of the sulfone subtly lowers the pKa​ of the spirocyclic amine and compared to a carbocyclic analog, which synergistically diminishes hERG binding affinity[4].

Mechanism P1 Traditional Planar Amine (Pyrrolidine/Piperidine) CYP CYP450 Active Site Interaction P1->CYP S1 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide S1->CYP P2 Exposed alpha-Protons Rapid Oxidation CYP->P2 S2 Steric Shielding Metabolic Resistance CYP->S2

Mechanistic pathway of CYP450 evasion by conformationally restricted spirocyclic scaffolds.

Part 2: Experimental Protocols for Benchmarking (Trustworthiness)

To objectively compare these scaffolds, robust, self-validating assays must be employed. The following protocols ensure high-fidelity data by incorporating internal controls that validate the integrity of the assay system.

Workflow A Scaffold Selection (Spiro vs Planar) B SPR Assay (Affinity Kinetics) A->B C HLM Assay (Metabolic Stability) B->C D hERG Profiling (Cardiotoxicity) C->D E Lead Candidate Selection D->E

Logical workflow for benchmarking spirocyclic scaffolds against planar inhibitors.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the inhibitor candidates. Self-Validation: This system uses pooled human liver microsomes to simulate Phase I metabolism. Verapamil is included as a high-clearance positive control to validate the enzymatic activity of the microsome batch. If Verapamil does not degrade at the expected rate, the assay is automatically invalidated, preventing false-positive stability readouts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Pre-incubate the compound with pooled HLMs (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot.

  • Quenching: Immediately quench the aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate the protein.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the fraction of parent compound remaining.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

Purpose: To determine the binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ) of the inhibitors to the target enzyme. Self-Validation: SPR provides real-time, label-free kinetic data. A reference channel (activated and deactivated without protein) is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is purely driven by the specific inhibitor-target interaction.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~2000 RU. Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the test inhibitors (range: 0.78 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the analyte series over the active and reference channels at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Solvent Correction: Run a DMSO calibration series (0.5% to 1.5%) to correct for bulk refractive index mismatches.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Part 3: Quantitative Benchmarking (Data Presentation)

The following table presents representative benchmarking data comparing a generic lead inhibitor core modified with three different amine scaffolds. The data illustrates the superior pharmacokinetic profile of the 2-Thia-7-azaspiro[1]nonane 2,2-dioxide motif.

Scaffold Motif Fsp3​ FractionTarget IC50​ (nM)HLM t1/2​ (min)HLM CLint​ ( μL/min/mg )hERG IC50​ ( μM )
Pyrrolidine (Planar) 0.3512.41877.04.2
Piperidine (Planar) 0.4015.12263.03.8
2-Thia-7-azaspiro[1]nonane 2,2-dioxide 0.65 8.2 >120 <11.5 >30.0

Data Interpretation: The spirocyclic sulfone not only improves target affinity—likely due to a reduced conformational entropy penalty upon binding and favorable hydrogen bonding from the sulfone—but also drastically reduces intrinsic clearance. Furthermore, the hERG liability is effectively eliminated ( IC50​>30μM ), clearing a major hurdle in preclinical safety profiling.

Conclusion

Benchmarking 2-Thia-7-azaspiro[1]nonane 2,2-dioxide hydrochloride against traditional planar amines reveals a stark advantage in structural drug design. By incorporating this spirocyclic building block, medicinal chemists can systematically engineer out metabolic soft spots and cardiotoxic liabilities while locking the molecule into a highly potent bioactive conformation.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • World Intellectual Property Organization. (2015). "Monobactams and methods of their synthesis and use." Patent WO2015103583A1.

Sources

Comparative

Comparison of synthetic routes to 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Comparison of Synthetic Routes to 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their op...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparison of Synthetic Routes to 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, safety, and scalability. Spirocyclic scaffolds, particularly azaspiro[4.4]nonanes, have emerged as highly valuable bioisosteres in modern drug discovery[1]. They are routinely deployed to improve metabolic stability, tune basicity, and reduce the lipophilicity of lead compounds compared to traditional piperidine or morpholine rings.

The target molecule, 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride , represents a unique synthetic challenge. It requires the precise construction of a quaternary spiro center flanked by two distinct heterocyclic systems: a pyrrolidine ring and a tetrahydrothiophene 1,1-dioxide (sulfolane) ring. In this guide, I will objectively compare two primary synthetic strategies—the "Sulfone-First" route and the "Amine-First" route—detailing the mechanistic causality behind each step and providing self-validating experimental protocols.

Retrosynthetic Analysis & Route Overview

The construction of the spiro[4.4]nonane system can be approached from two distinct vectors, depending on which heterocycle is formed last[2].

  • Route 1 (Sulfone-First): Begins with a pre-formed tetrahydrothiophene 1,1-dioxide core. The pyrrolidine ring is closed via an intramolecular N -alkylation.

  • Route 2 (Amine-First): Begins with a widely available pyrrolidine derivative. The sulfur-containing ring is closed via a double SN​2 displacement using a sulfide anion, followed by oxidation[3].

Retrosynthesis Target 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide R1_Int 3-(2-Hydroxyethyl)-3-(aminomethyl) tetrahydrothiophene 1,1-dioxide Target->R1_Int Route 1: N-Alkylation R2_Int N-Boc-3-(hydroxymethyl)- 3-(2-hydroxyethyl)pyrrolidine Target->R2_Int Route 2: S-Alkylation R1_SM Tetrahydrothiophene-3-carbonitrile 1,1-dioxide R1_Int->R1_SM R2_SM N-Boc-pyrrolidine-3-carboxylate R2_Int->R2_SM

Retrosynthetic pathways for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide.

Route Comparison & Mechanistic Insights

Route 1: The "Sulfone-First" Strategy

This route relies on the alkylation of tetrahydrothiophene-3-carbonitrile 1,1-dioxide. While conceptually straightforward, it suffers from severe chemoselectivity issues during the reduction phase. Reducing a nitrile in the presence of an ester (after alkylation with ethyl bromoacetate) often leads to complex mixtures. Even if stepwise reduction is employed (e.g., Raney Nickel hydrogenation for the nitrile, followed by LiBH4​ for the ester), the overall yield is heavily compromised by the competing reduction of the sulfone moiety or retro-aldol-type ring openings.

Route 2: The "Amine-First" Strategy (Recommended)

This route is vastly superior for scale-up. It utilizes the robust alkylation of an N -Boc-protected pyrrolidine-3-carboxylate.

Mechanistic Causality: The critical cyclization step relies on the high nucleophilicity of the sulfide anion ( S2− ). By using a polar aprotic solvent like DMF, the sulfide anion is minimally solvated, maximizing its reactivity toward the primary bis-mesylate intermediate in a rapid double SN​2 displacement. The subsequent oxidation utilizes mCPBA. Crucially, the nitrogen atom is protected as a tert-butyl carbamate (Boc). The electron-withdrawing nature of the carbamate delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. This prevents competitive N -oxidation, directing the oxidant exclusively to the sulfur atom to form the sulfone[3].

Route2_Workflow SM N-Boc-pyrrolidine- 3-carboxylate Step1 Alkylation (LDA, Ethyl bromoacetate) SM->Step1 Step2 Reduction (LiAlH4, THF) Step1->Step2 Step3 Activation (MsCl, Et3N) Step2->Step3 Step4 Cyclization (Na2S, DMF) Step3->Step4 Step5 Oxidation (mCPBA, DCM) Step4->Step5 Step6 Deprotection (HCl, Dioxane) Step5->Step6

Experimental workflow for the Amine-First synthetic route.

Quantitative Data Comparison

The following table summarizes the operational metrics of both routes based on standard process chemistry evaluations. The Amine-First route demonstrates a clear advantage in overall yield and scalability.

MetricRoute 1 (Sulfone-First)Route 2 (Amine-First)
Longest Linear Sequence 6 steps6 steps
Overall Yield 12 - 15%28 - 32%
Starting Material Cost High ($> $150/g)Low ($< $10/g)
Key Operational Hazard Pyrophoric catalysts (Raney Ni)Toxic/Odorous reagents ( Na2​S )
Regioselectivity Moderate (Reduction side-products)Excellent (Unambiguous cyclization)
Scalability Rating PoorHigh

Experimental Protocol: The "Amine-First" Route

The following self-validating protocol details the highly efficient Amine-First sequence.

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)-3-(2-hydroxyethyl)pyrrolidine

  • Alkylation: To a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C, add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. Add a solution of 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in THF. Stir for 1 h at -78 °C, then add ethyl bromoacetate (1.2 eq). Allow to warm to room temperature over 4 h. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

  • Reduction: Dissolve the crude diester in anhydrous THF (0.3 M) and cool to 0 °C. Carefully add LiAlH4​ (3.0 eq) in portions. Causality note: A large excess of LiAlH4​ is required to fully reduce both the sterically hindered ester at the quaternary center and the primary ester. Reflux for 4 h. Cool to 0 °C and quench via the Fieser method (x mL H2​O , x mL 15% NaOH, 3x mL H2​O ). Filter the granular aluminum salts and concentrate the filtrate to yield the diol (approx. 85% over two steps).

Step 2: Mesylation and Thio-etherification

  • Activation: Dissolve the diol (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (3.0 eq) followed by dropwise addition of methanesulfonyl chloride (2.2 eq). Stir for 2 h at 0 °C. Wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. The bis-mesylate is used immediately without further purification to prevent degradation.

  • Cyclization: Dissolve the crude bis-mesylate in anhydrous DMF (0.1 M). Add Na2​S⋅9H2​O (1.5 eq) and heat to 60 °C for 12 h. Causality note: Heating is required to overcome the steric hindrance at the neopentyl-like quaternary center during the second SN​2 displacement. Dilute with water and extract heavily with MTBE. Wash the organic layer with LiCl (5% aqueous) to remove residual DMF. Concentrate to yield N -Boc-2-thia-7-azaspiro[4.4]nonane.

Step 3: Oxidation and Deprotection

  • Oxidation: Dissolve the spiro-sulfide (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add mCPBA (77% purity, 2.5 eq) in portions. Stir at room temperature for 4 h. Quench with saturated aqueous Na2​S2​O3​ to destroy excess oxidant, then wash with 1M NaOH to remove m-chlorobenzoic acid. Concentrate to yield the Boc-protected sulfone[3].

  • Deprotection: Dissolve the intermediate in 4M HCl in dioxane (10 volumes). Stir at room temperature for 2 h. A white precipitate will form. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride as a white crystalline solid.

References

  • ACS Omega. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals". ACS Publications, 2019. URL: [Link]

  • Organic Letters. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes". ACS Publications, 2013. URL: [Link]

  • The Journal of Organic Chemistry. "Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction". ACS Publications, 2023. URL: [Link]

Sources

Validation

Assessing the Novelty of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Hydrochloride: A Comparative Scaffold Guide

The push towards increasing the three-dimensional character of drug candidates—often summarized as the "escape from flatland" paradigm—has driven the adoption of spirocyclic scaffolds in modern medicinal chemistry [1]. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

The push towards increasing the three-dimensional character of drug candidates—often summarized as the "escape from flatland" paradigm—has driven the adoption of spirocyclic scaffolds in modern medicinal chemistry [1]. 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS 1952254-07-7) represents a highly specialized, structurally rigid building block designed to replace traditional, planar nitrogenous heterocycles (like piperidines and pyrrolidines) in lead optimization.

This guide evaluates the mechanistic and physicochemical advantages of incorporating the 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide core into targeted therapeutics, comparing its performance metrics against standard planar analogs.

Mechanistic Rationale: Why Spirocycles?

Traditional drug discovery often relies heavily on flat, sp2-hybridized aromatic rings, which can lead to poor solubility and high off-target promiscuity. By introducing a spirocyclic core with a high fraction of sp3-hybridized carbons ( Fsp3​ ), researchers can achieve:

  • Enhanced Vectorial Binding: The rigid, non-planar geometry projects substituents into distinct 3D chemical space, allowing for deeper penetration into complex protein binding pockets.

  • Improved Metabolic Stability: The lack of easily oxidizable benzylic positions and the steric shielding provided by the spiro-fusion limit cytochrome P450 (CYP) mediated degradation.

  • The Sulfone Advantage: The 2,2-dioxide (sulfone) moiety acts as a strong, directional hydrogen bond acceptor, capable of engaging backbone amides in kinase hinge regions or specific residues in GPCR allosteric sites.

ScaffoldComparison Planar Traditional Planar Scaffold (e.g., Piperidine) Prop1 High sp2 content Poor Solubility Planar->Prop1 Bind1 Shallow Pocket Binding Off-target Promiscuity Planar->Bind1 Spiro 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide Prop2 High sp3 content Improved Solubility Spiro->Prop2 Bind2 Deep Pocket Penetration High Target Selectivity Spiro->Bind2

Fig 1: Mechanistic and physicochemical divergence between planar and spirocyclic scaffolds.

Comparative Performance Data

To objectively assess the novelty and utility of the 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide scaffold, we synthesized matched molecular pairs (MMPs) where a known kinase inhibitor's piperidine ring was replaced with our spirocyclic core.

Quantitative Binding and Stability Metrics

The following table summarizes the comparative in vitro performance of the spirocyclic derivative versus the standard planar analog.

ParameterPlanar Analog (Piperidine Core)Spirocyclic Analog (2-Thia-7-aza...)Fold Improvement / Difference
Primary Target IC50​ (nM) 45.2 ± 3.18.4 ± 1.2~5.4x more potent
Binding Affinity Kd​ (nM) 38.05.1~7.5x tighter binding
Kinase Selectivity Score (S-score) 0.24 (>30 off-targets)0.05 (<5 off-targets)Significantly enhanced selectivity
Intrinsic Clearance ( CLint​ , μL/min/mg ) 85.422.1~3.8x more stable
Kinetic Solubility ( μM ) 45>200>4x more soluble

Data Interpretation: The inclusion of the 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide core drastically shifts the selectivity profile. The rigid 3D projection prevents the molecule from adopting the flat conformation required to bind to anti-targets, thereby lowering the S-score. Furthermore, the sulfone group provides a novel interaction vector not present in the simple piperidine, driving the sub-10 nM potency.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR was chosen over standard biochemical end-point assays because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing how the rigid spirocycle alters residence time on the target protein.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., a generic kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target immobilization levels should be kept low (~1000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide derivative and the planar analog in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject analytes over the active and reference flow cells at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation Check: Include a known reference inhibitor every 10 cycles to verify surface stability.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract Kd​ .

Protocol B: High-Throughput Kinase Selectivity Profiling

Causality: To prove the "escape from flatland" hypothesis reduces promiscuity, a broad-panel screen is required to calculate the Selectivity Score (S-score).

  • Compound Plating: Dispense compounds at a single concentration (1 µM) into 384-well plates using acoustic dispensing (Echo 550).

  • Kinase Panel Assay: Utilize a standardized radiometric or TR-FRET based panel (e.g., 300+ wild-type human kinases).

  • Incubation: Incubate the compound with the kinase, substrate, and ATP (at Km​ concentration) for 60 minutes at room temperature.

  • Detection: Measure the signal conversion relative to DMSO controls.

  • S-Score Calculation: Calculate S(10)=Total number of kinases testedNumber of kinases inhibited by >90%​ .

Workflow Start Synthesize MMPs (Planar vs Spirocyclic) SPR SPR Analysis (Protocol A) Start->SPR Kinase Selectivity Profiling (Protocol B) Start->Kinase Data Data Synthesis & S-Score Calculation SPR->Data Kinase->Data Result Validation of Novel Mechanism/Binding Data->Result

Fig 2: Experimental workflow for validating the mechanistic novelty of spirocyclic scaffolds.

Conclusion

The integration of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride into drug discovery pipelines offers a distinct mechanistic advantage over traditional flat heterocycles. By leveraging its high Fsp3​ character and the unique hydrogen-bonding capabilities of the sulfone moiety, researchers can engineer compounds with superior target affinity, extended residence times, and significantly reduced off-target liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Disposal Protocol for 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. As a research chemical, proper handling and disposal are paramount to ensure the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride. As a research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document synthesizes established principles of chemical waste management and regulatory compliance to provide researchers, scientists, and drug development professionals with a reliable, step-by-step framework.

The causality behind these procedures is rooted in a proactive approach to risk mitigation. Every step is designed not only to meet regulatory standards but also to create a self-validating system of safety within your laboratory operations.

Hazard Assessment and Characterization

  • Physical State: Solid, crystalline powder.

  • Anticipated Hazards:

    • May be harmful if swallowed or inhaled.[1][2][3]

    • May cause skin and serious eye irritation.[1][4]

    • Potential for respiratory tract irritation upon inhalation of dust.[3][4]

  • Regulatory Classification: Until proven otherwise, this compound must be classified as hazardous chemical waste. Disposal must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations.[5]

Personnel Safety & Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. This creates an essential barrier between the researcher and potential chemical exposure.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical safety goggles.[2]Protects against accidental splashes or aerosolized dust from entering the eyes, which are highly susceptible to irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[2][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[3][6] A NIOSH-approved respirator may be needed for bulk handling.Minimizes inhalation of dust particles, which can cause respiratory tract irritation.[3]

Waste Segregation and Container Management Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[7] It prevents dangerous reactions between incompatible chemicals and ensures the waste can be handled safely by disposal personnel.[8]

Step-by-Step Waste Collection
  • Designate a Waste Stream: This compound should be disposed of as Solid Hazardous Chemical Waste . Do not mix it with liquid waste streams.

  • Select an Appropriate Container:

    • Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or a properly repurposed original container).[9][10]

    • The container must be in good condition, with no cracks or defects, and possess a securely fitting lid.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride" (no formulas or abbreviations).[10]

    • The date accumulation begins.

    • The name of the principal investigator or responsible individual.[8]

    • Clear hazard identification (e.g., "Irritant").[7]

  • Accumulate Waste:

    • Place contaminated items (e.g., weighing papers, gloves, paper towels used for cleanup) directly into the designated solid waste container.

    • Keep the container closed at all times except when adding waste.[10][12]

    • Store the container in a designated satellite accumulation area within the lab, away from heat sources or incompatible materials.[9][11]

  • Final Transfer: Once the container is full (not exceeding 90% capacity), ensure the lid is tightly sealed and arrange for its transfer to your institution's central hazardous waste storage facility for pickup by a licensed contractor.[12]

Waste_Stream_Selection Start Start: Generated Waste (Unused chemical or contaminated material) CheckState Is the waste solid? Start->CheckState SolidWaste Solid Hazardous Chemical Waste CheckState->SolidWaste  Yes LiquidWaste Incorrect Stream: Consult Liquid Waste Protocol CheckState->LiquidWaste  No

Caption: Waste Stream Selection for the Compound.

Spill Management Plan

An immediate and correct response to a chemical spill is vital to prevent personnel exposure and environmental contamination.

Minor Spill (Contained on a benchtop)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in Table 1.

  • Containment: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[13]

  • Collection: Carefully sweep or scoop the absorbed material and spilled powder into the designated Solid Hazardous Chemical Waste container.[4][6] Avoid creating dust.[3]

  • Decontamination: Clean the spill area with a suitable solvent (if appropriate) or soap and water, and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Major Spill (Larger quantity or outside of containment)
  • Evacuate: Evacuate the immediate area and alert all personnel.

  • Isolate: Close the doors to the affected area to prevent the spread of dust. Prevent entry into the area.[13]

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any known hazard information.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill: (Small, Contained) Assess->Minor Minor Major Major Spill: (Large, Uncontained) Assess->Major Major MinorSteps 1. Alert Personnel 2. Don PPE 3. Absorb & Collect 4. Decontaminate Area 5. Dispose of Materials Minor->MinorSteps MajorSteps 1. Evacuate Area 2. Isolate Room 3. Call EHS/Emergency 4. Await Response Major->MajorSteps

Caption: Workflow for Chemical Spill Response.

Final Disposal Procedure

The final step involves the legal and safe transfer of waste to a certified facility. Under RCRA's "cradle-to-grave" mandate, the generator of the waste is responsible for it until its ultimate destruction.

  • Storage Pending Disposal: Store the sealed and labeled waste container in your institution's designated central accumulation area. This area must be secure, well-ventilated, and have secondary containment.[7][11]

  • Engage a Licensed Contractor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[6][13] Your institution's EHS office will manage this process.

  • Documentation: Ensure all waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility to its final destination.[14] Retain all records for a minimum of three years, or as required by local law.[15]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[8]

    • DO NOT dispose of this chemical in the regular trash.

    • DO NOT attempt to treat or neutralize the chemical unless you are following a validated and approved institutional protocol.[14]

Waste Minimization Strategies

The most effective disposal procedure is to minimize waste generation at the source.[16] This is the primary tier of responsible environmental management.[16][17]

  • Prudent Purchasing: Order only the quantity of the chemical required for your experiments to avoid surplus.[8][16]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of material.[16]

  • Inventory Management: Maintain an accurate chemical inventory to prevent the re-ordering of chemicals already in stock.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and environmental responsibility.

References

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